Barnidipine Hydrochloride
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-YSCHMLPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048654 | |
| Record name | Barnidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104757-53-1 | |
| Record name | Barnidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104757-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barnidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARNIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Barnidipine Hydrochloride in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its antihypertensive effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3][4] This technical guide delineates the molecular mechanism of action of barnidipine, detailing its interaction with the α1c subunit of the L-type calcium channel. The document summarizes key quantitative data on its binding affinity and potency, provides an overview of essential experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. Barnidipine's high lipophilicity contributes to its gradual onset and long duration of action, which clinically translates to effective 24-hour blood pressure control with a low incidence of reflex tachycardia.[1][4]
Introduction
Barnidipine hydrochloride is a stereochemically pure enantiomer that demonstrates high affinity and selectivity for L-type calcium channels located in the vascular smooth muscle.[1][3] Its primary therapeutic application is in the management of essential hypertension.[4] By blocking the influx of extracellular calcium into vascular smooth muscle cells, barnidipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] A distinguishing feature of barnidipine is its high lipophilicity, which influences its pharmacokinetic and pharmacodynamic profile, contributing to a slow onset and sustained action.[1] This guide provides a detailed examination of its mechanism of action at the molecular and cellular levels.
Molecular Mechanism of Action
The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] These channels are crucial for the regulation of vascular tone.
2.1. Interaction with L-type Calcium Channels
L-type calcium channels in vascular smooth muscle are heteromultimeric proteins, with the α1c subunit forming the pore through which calcium ions pass. Dihydropyridines, including barnidipine, are known to bind to a specific receptor site on the α1c subunit. Barnidipine exhibits a high affinity for the inactivated state of the channel, a characteristic that enhances its potency in depolarized vascular smooth muscle cells.[5][6][7] This voltage-dependent action contributes to its vascular selectivity.
2.2. Signaling Pathway
The binding of barnidipine to the L-type calcium channel inhibits the influx of extracellular Ca²⁺ into the vascular smooth muscle cell. This reduction in intracellular free calcium concentration is the pivotal event leading to vasodilation. The downstream signaling cascade is as follows:
-
Reduced Intracellular Calcium: The blockade of L-type calcium channels directly lowers the concentration of cytosolic Ca²⁺.
-
Decreased Calmodulin Activation: With less available Ca²⁺, the formation of Ca²⁺-Calmodulin complexes is reduced.
-
Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-Calmodulin complex is a necessary activator of MLCK. Reduced complex formation leads to decreased MLCK activity.
-
Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, the phosphorylation of the regulatory light chain of myosin is diminished.
-
Inhibition of Cross-Bridge Cycling: The dephosphorylated myosin light chain prevents the interaction of myosin heads with actin filaments.
-
Vascular Smooth Muscle Relaxation: The inhibition of actin-myosin cross-bridge cycling results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.
Quantitative Data
The potency and affinity of barnidipine for L-type calcium channels have been quantified in various experimental models.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |
| Binding Affinity (Ki) | |||||
| Ki for [³H]nitrendipine binding sites | 0.21 nM | [8][9] | |||
| Potency (EC50/IC50) | |||||
| EC50 (L-type Ca²⁺ current) | 80 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -80 mV | [5][6] |
| EC50 (L-type Ca²⁺ current) | 6 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -40 mV | [5][6] |
| IC50 (Aortic ring relaxation) | Similar to A7r5 cells | Rat | Aortic Rings | Depolarizing conditions | [7] |
| IC50 (L-type Ca²⁺ current) | Similar to aortic rings | Rat | A7r5 Vascular Smooth Muscle Cells | Depolarizing conditions | [7] |
| Dissociation Constant (Kd) | |||||
| Apparent Kd (inactivated state) | 4 nM | Rat | Ventricular Cardiomyocytes | [5] | |
| Apparent Kd (resting state) | 74 nM | Rat | Ventricular Cardiomyocytes | [5] |
Experimental Protocols
The characterization of barnidipine's mechanism of action relies on several key in vitro experimental techniques.
4.1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
-
Objective: To quantify the inhibitory effect of barnidipine on L-type Ca²⁺ currents.
-
Methodology:
-
Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line or freshly dissociated from arteries) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to keep the channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type Ca²⁺ channels, and the resulting inward Ca²⁺ current is recorded.
-
Drug Application: Barnidipine is applied to the bath solution at varying concentrations. The effect on the Ca²⁺ current is measured at different holding potentials (e.g., -80 mV and -40 mV) to assess voltage-dependency.
-
Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Concentration-response curves are generated to calculate the EC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Synthesis and Chiral Resolution of Barnidipine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (3'S, 4S)-enantiomer being the most active and longest-acting isomer. This technical guide provides an in-depth overview of the synthesis pathway of barnidipine hydrochloride, with a particular focus on its critical chiral resolution step. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways are presented to support research and development in this area.
I. Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process that involves the construction of the dihydropyridine core, followed by esterification and chiral resolution to isolate the desired enantiomer. A common and efficient synthetic route is outlined below.
Logical Flow of this compound Synthesis
Caption: A high-level overview of the synthetic route to this compound.
II. Quantitative Data Summary
The following table summarizes the reported yields for each key step in the synthesis of this compound. These values are indicative and may vary based on specific reaction conditions and scale.
| Step No. | Reaction | Starting Materials | Product | Reported Yield (%) | Reference |
| 1 | Acetoacetylation | 3-Hydroxypropionitrile, Diketene | Compound VI | 54 | [1] |
| 2 | Knoevenagel Condensation | m-Nitrobenzaldehyde, Compound VI | Compound VII | 80.8 | [1] |
| 3 | Hantzsch Dihydropyridine Synthesis | Compound VII, Methyl β-aminocrotonate | Compound VIII | - | - |
| 4 | Hydrolysis | Compound VIII | Compound IX | 76.5 | [2] |
| 5 | Chiral Resolution | Compound IX | Compound X | 75.3 | [2] |
| 6 & 7 | Esterification & Salt Formation | Compound X, (S)-1-Benzylpyrrolidin-3-ol | This compound (XII) | 65.5 (two steps) | [3] |
III. Detailed Experimental Protocols
The following protocols are based on published methodologies and provide a detailed guide for the key transformations in the synthesis of this compound.
Step 1: Synthesis of Compound VI
-
Reaction: Acetoacetylation of 3-hydroxypropionitrile with diketene.
-
Procedure: To a dry 500 mL single-necked flask, add 3-hydroxypropionitrile (117g, 1.648 mol) and triethylamine (B128534) (4g). Heat the mixture to 80°C. Slowly add diketene (159.0g, 1.892 mol) dropwise. After the addition is complete, continue stirring for over 6 hours. Remove the low boiling point substances by evaporation to obtain Compound VI (137g, 54% yield) as a reddish-brown oily substance.[1][3]
Step 2: Synthesis of Compound VII
-
Reaction: Knoevenagel condensation of m-nitrobenzaldehyde with Compound VI.
-
Procedure: In a dry 2000 mL single-necked flask, combine m-nitrobenzaldehyde (67.5g, 0.447 mol), Compound VI (69.3g, 0.447 mol), ammonium (B1175870) acetate (B1210297) (5g), and isopropanol (B130326) (318g). Stir the mixture at room temperature for 15 hours. A significant amount of white solid will form during the reaction. After the reaction is complete, filter the mixture to collect the white solid, which is Compound VII (104g, 80.8% yield).[1]
Step 3: Synthesis of Compound VIII (Racemic Dihydropyridine Ester)
-
Reaction: Hantzsch dihydropyridine synthesis from Compound VII and methyl β-aminocrotonate.
-
Procedure: A mixture of Compound VII (74.9g, 0.26 mol), methyl β-aminocrotonate (30g, 0.26 mol), and methanol (B129727) (180 ml) is refluxed for 2 hours to yield Compound VIII.[1]
Step 4: Synthesis of Compound IX (Racemic Dihydropyridine Carboxylic Acid)
-
Reaction: Hydrolysis of the ester group of Compound VIII.
-
Procedure: Add Compound VIII (38.5g, 0.1 mol) to a mixed solution of sodium hydroxide (B78521) (12g), water (300 ml), and ethylene (B1197577) glycol dimethyl ether (150 ml). Stir the mixture for 2 hours until the solution becomes clear. Dilute the reaction mixture with 200 ml of water. Acidify the aqueous layer to a pH of 3 with a 10% hydrochloric acid solution. A large amount of white solid will precipitate. Filter and dry the solid to obtain Compound IX (25.4g, 76.5% yield) as a light yellow solid.[2]
Step 5: Chiral Resolution of Compound IX to obtain Compound X
-
Reaction: Diastereomeric salt formation with a chiral resolving agent.
-
Procedure: Dissolve Compound IX (20.1g, 0.06 mol) and cinchonine (B1669041) (17.6g, 0.06 mol) in hot dimethylformamide (72 ml). Add water (48 ml) and heat to dissolve the solids completely. Allow the solution to cool to room temperature and stand for 24 hours. Filter the mixture to obtain the diastereomeric salt (15g). Dissolve this salt in a solution of 35% sodium hydroxide (3 ml) and water (55 ml). Extract the aqueous phase with dichloromethane (B109758) (2 x 50 ml). Acidify the aqueous phase with concentrated hydrochloric acid (3 ml) to precipitate the desired enantiomer. Filter and dry the solid to obtain Compound X (7.5g, 75.3% yield).[2]
Step 6: Synthesis of Compound XI ((3'S,4S)-Barnidipine)
-
Reaction: Esterification of Compound X with (S)-1-benzylpyrrolidin-3-ol.
-
Procedure: In a 250 mL three-necked flask, dissolve Compound X (6.6g, 0.02 mol) in dichloromethane (88 ml). Cool the solution to 0°C and add phosphorus pentachloride (5.2g) in portions, maintaining the temperature between 0°C and 2°C. After the addition, continue stirring at this temperature for 1 hour. Cool the reaction mixture to below -15°C and slowly add a solution of (S)-1-benzylpyrrolidin-3-ol (3.6g) while keeping the temperature below -15°C. After stirring for 3 hours, wash the reaction solution successively with a 5% sodium carbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Compound XI.[3]
Step 7: Synthesis of this compound (XII)
-
Reaction: Formation of the hydrochloride salt.
-
Procedure: Dissolve Compound XI in a suitable solvent and add a solution of hydrogen chloride. The reaction is typically carried out at a temperature between 15°C and 50°C for 0.5 to 10 hours to yield this compound. The combined yield for steps 6 and 7 is reported to be 65.5%.[2][3]
IV. Mechanism of Action: L-type Calcium Channel Blockade
Barnidipine exerts its antihypertensive effects by acting as a calcium channel blocker. It selectively inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.
Signaling Pathway of Barnidipine's Action
Caption: Mechanism of action of Barnidipine as an L-type calcium channel blocker.
V. Chiral Resolution: Isolating the Active Enantiomer
Barnidipine has two chiral centers, resulting in four possible stereoisomers. The (3'S, 4S) enantiomer is the therapeutically active component. Therefore, an efficient chiral resolution step is paramount in the manufacturing process. The resolution is typically performed on the racemic carboxylic acid intermediate (Compound IX) using a chiral base.
Workflow for Chiral Resolution
Caption: Experimental workflow for the chiral resolution of the carboxylic acid intermediate.
The choice of resolving agent and crystallization solvent is critical for achieving high enantiomeric excess. Cinchona alkaloids, such as cinchonine and quinidine, have been successfully employed for this purpose.[5] An alternative, though less efficient, method involves the resolution of the final diastereomeric mixture of barnidipine using L-(-)-malic acid.[2]
VI. Conclusion
The synthesis of this compound is a well-established process, with the chiral resolution of the carboxylic acid intermediate being a pivotal step to ensure the therapeutic efficacy of the final drug product. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the field of drug development. The provided diagrams offer a clear visual representation of the chemical transformations and the drug's mechanism of action, facilitating a deeper understanding of this important antihypertensive agent.
References
- 1. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101643469B - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. CN101643469A - Synthesis process of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of Barnidipine Hydrochloride and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) (DHP) calcium channel blocker utilized in the management of hypertension.[1][2][3] A key feature of its molecular structure is the presence of two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, detailing their synthesis, separation, and, most critically, their differential biological activities. The clinical formulation of barnidipine contains a single optical isomer, the (+)-(3'S,4S) enantiomer, which has been identified as the most potent and longest-acting of the four.[1][2][3][4] This document will explore the pharmacological basis for this stereoselectivity, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the structure-activity relationship of barnidipine's stereoisomers.
Introduction to Barnidipine Hydrochloride
Barnidipine is a third-generation L-type calcium channel antagonist characterized by its high vascular selectivity and lipophilicity.[2][4][5] These properties contribute to its gradual onset of action, long duration of effect, and a low incidence of reflex tachycardia, making it an effective once-daily treatment for mild to moderate hypertension.[1][2][4][5] The mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3]
The barnidipine molecule possesses two asymmetric carbon atoms: one at the C-4 position of the dihydropyridine ring and another at the C-3' position of the pyrrolidine (B122466) ring.[6] This results in the potential for four stereoisomers:
-
(+)-(3'S,4S)-barnidipine
-
(3'R,4R)-barnidipine
-
(3'R,4S)-barnidipine
-
(3'S,4R)-barnidipine
Clinical preparations of barnidipine exclusively use the (+)-(3'S,4S) isomer, a decision rooted in its superior pharmacological profile compared to the other three isomers.[4][5][7]
Stereoselectivity and Biological Activity
The therapeutic efficacy of barnidipine is predominantly attributed to the (3'S,4S) isomer. Studies have consistently demonstrated significant differences in the vasodilatory and antihypertensive activities among the four enantiomers, highlighting the critical role of stereochemistry in its pharmacological action.
In Vitro Vasodilatory Activity
The primary measure of barnidipine's efficacy is its ability to relax vascular smooth muscle. In vitro studies on isolated guinea pig aorta, contracted by high potassium chloride (KCl) concentrations, have established a clear order of potency for the stereoisomers. The (3'S,4S) isomer is markedly more potent than the others.[6]
The established order of potency is: (3'S,4S) > (3'R,4R) ≈ (3'R,4S) > (3'S,4R) [6]
The potency ratio between the most active isomer, (3'S,4S)-barnidipine, and the least active, the (3'S,4R) enantiomer, was found to be 118, indicating a high degree of stereoselectivity.[6]
In Vivo Antihypertensive Activity
In vivo experiments in animal models, such as anesthetized coronary-perfused dogs and spontaneously hypertensive rats (SHR), corroborate the in vitro findings.[6][8] When administered intravenously, (3'S,4S)-barnidipine produces a more potent and sustained reduction in mean arterial pressure compared to its racemic mixture and other isomers.[8]
While the order of potency in vivo generally aligns with in vitro results, the potency ratio can differ. For instance, in anesthetized dogs, the potency ratio between (3'S,4S)-barnidipine and the (3'S,4R) enantiomer for increasing coronary blood flow was 15.[6] Furthermore, the (3'S,4S) isomer exhibits a slower onset and a significantly longer duration of action, a characteristic attributed to its high lipophilicity and strong, lasting binding to L-type calcium channels.[2][6]
Receptor Binding Affinity
The molecular basis for the differential activity lies in the stereoselective interaction with the L-type calcium channel. Competitive binding assays using radiolabeled dihydropyridines, such as [3H]nitrendipine, are employed to determine the binding affinity (Ki) of each isomer. Barnidipine demonstrates a high affinity for these binding sites, with the clinically used formulation having a Ki value of 0.21 nmol/L.[4][5][9] This high affinity of the (3'S,4S) isomer for the receptor's binding pocket explains its superior potency as a calcium channel blocker.
Data Presentation: Comparative Biological Activity
The quantitative differences in the biological activity of barnidipine stereoisomers are summarized below.
Table 1: Comparative Vasodilatory Activity of Barnidipine Stereoisomers in Guinea Pig Aorta
| Stereoisomer | Configuration | Relative Potency Ratio |
|---|---|---|
| Barnidipine | (3'S, 4S) | 118 |
| Isomer 2 | (3'R, 4R) | ~10-15 |
| Isomer 3 | (3'R, 4S) | ~10-15 |
| Isomer 4 | (3'S, 4R) | 1 |
(Data derived from in vitro studies on KCl-induced contractions[6])
Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose for Equivalent MAP Reduction | Relative Potency vs. Amlodipine (B1666008) |
|---|---|---|
| Barnidipine (3'S,4S) | 3, 10, 30 µg/kg | ~30x |
| Racemic Barnidipine | 10, 30, 100 µg/kg | ~10x |
| Amlodipine | 100, 300, 1000 µg/kg | 1x |
(Data derived from intravenous administration studies in conscious SHR[8])
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the stereoisomers of barnidipine.
Protocol for Chiral Separation of Barnidipine Stereoisomers
The separation of barnidipine enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.
Objective: To resolve the four stereoisomers of barnidipine from a racemic or diastereomeric mixture.
Materials and Equipment:
-
HPLC system with a UV-Vis detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H).
-
Mobile Phase Solvents: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA) (HPLC grade).
-
Barnidipine stereoisomer mixture.
-
Standard laboratory glassware and filtration apparatus.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a specific ratio (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.[10]
-
Sample Preparation: Accurately weigh and dissolve the barnidipine mixture in the mobile phase to a final concentration of approximately 10-20 µg/mL. Filter the solution through a 0.45 µm syringe filter.[10]
-
HPLC System Setup:
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution.[10] Record the chromatogram for a sufficient duration to allow the elution of all four isomers.
-
Data Interpretation: Identify the peaks corresponding to each stereoisomer based on their retention times. The resolution (Rs) between adjacent peaks should be calculated to ensure adequate separation (Rs > 1.5 is ideal).
Protocol for In Vitro Vasodilatory Activity Assay
This assay quantifies the potency of each stereoisomer in relaxing pre-contracted vascular tissue.
Objective: To determine the concentration-response curve and calculate the IC50 value for each barnidipine isomer on isolated guinea pig aorta.
Materials and Equipment:
-
Isolated tissue bath system with force-displacement transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Potassium chloride (KCl) for inducing contraction.
-
Stock solutions of each barnidipine stereoisomer.
-
Male guinea pigs.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm).
-
Mounting: Suspend the aortic rings in the tissue baths containing physiological salt solution maintained at 37°C. Attach one end to a fixed holder and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 40-80 mM) to the bath.[6][13]
-
Drug Addition: Once the contraction has stabilized, add the barnidipine isomers in a cumulative, concentration-dependent manner. Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Data Analysis: Record the relaxation response at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curves and calculate the IC50 (concentration causing 50% relaxation) for each isomer.
Visualizations: Pathways and Workflows
Mechanism of Action
The following diagram illustrates the signaling pathway through which barnidipine exerts its vasodilatory effect.
Caption: Mechanism of action of (3'S,4S)-Barnidipine.
Experimental Workflow
This diagram outlines the process from a stereoisomeric mixture to the determination of biological activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3168215A2 - Process for preparation of barnidipine - Google Patents [patents.google.com]
- 8. Preferential renal and mesenteric vasodilation induced by barnidipine and amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Barnidipine: A Deep Dive into its Receptor Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barnidipine (B1667753) is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker renowned for its potent and long-lasting antihypertensive effects.[1] As a single (3'S, 4S) enantiomer, it exhibits a high degree of pharmacological selectivity.[2] This technical guide provides an in-depth exploration of the pharmacological profile of barnidipine, with a focus on its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.
Pharmacological Profile
Barnidipine's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3] Its high lipophilicity contributes to a slow onset and long duration of action, allowing for once-daily dosing.[2] A key characteristic of barnidipine is its high vasoselectivity, resulting in potent antihypertensive effects with a minimal impact on cardiac contractility and a lack of reflex tachycardia.[1][4]
Mechanism of Action
Barnidipine is a potent antagonist of voltage-gated L-type calcium channels, exhibiting high affinity for the dihydropyridine binding site on the α1c subunit.[3] By binding to these channels, predominantly in vascular smooth muscle cells, barnidipine inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. This vasodilation of peripheral arterioles lowers total peripheral resistance, resulting in a decrease in blood pressure.[3]
Barnidipine also demonstrates a voltage-dependent and state-dependent interaction with L-type calcium channels, showing a higher affinity for the inactivated state of the channel.[5] This property may contribute to its sustained and potent effects.
Beyond its primary action on L-type calcium channels, studies have indicated that barnidipine also interacts with other types of calcium channels. It has been shown to significantly block N-type and P/Q-type calcium channels, which may contribute to its overall pharmacological profile.[6] Furthermore, barnidipine exhibits activity against certain T-type calcium channel subtypes, specifically Cav3.1 (α1G) and Cav3.2 (α1H), while not affecting Cav3.3 (α1I).[7] This broader spectrum of activity on different calcium channel subtypes may underlie some of its unique clinical properties.
Quantitative Data: Receptor Binding and Functional Assays
The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of barnidipine on various calcium channel subtypes.
Table 1: L-Type Calcium Channel Binding Affinity and Functional Inhibition of Barnidipine
| Target | Preparation | Assay Type | Parameter | Value | Reference |
| L-type Ca²⁺ Channel | Rat brain cortex membranes | [³H]nitrendipine Binding | Kᵢ | 0.21 nM | [1] |
| L-type Ca²⁺ Current | Rat ventricular cardiomyocytes | Whole-cell Patch Clamp (holding potential -80 mV) | EC₅₀ | 80 nM | [5][8] |
| L-type Ca²⁺ Current | Rat ventricular cardiomyocytes | Whole-cell Patch Clamp (holding potential -40 mV) | EC₅₀ | 18 nM | [5][8] |
Table 2: T-Type, N-Type, and P/Q-Type Calcium Channel Inhibition by Barnidipine
| Target Subtype | System | Assay Type | Effect | Reference |
| T-type (Cav3.1/α1G) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [7] |
| T-type (Cav3.2/α1H) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [7] |
| T-type (Cav3.3/α1I) | Xenopus oocytes | Two-microelectrode voltage-clamp | No significant effect | [7] |
| N-type (Cav2.2/α1B) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [6] |
| P/Q-type (Cav2.1/α1A) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [6] |
Off-Target Binding Profile
While barnidipine is widely reported to have high vasoselectivity, suggesting minimal interaction with other receptor systems at therapeutic concentrations, a comprehensive off-target binding profile from a broad panel of receptors (e.g., adrenergic, muscarinic, serotonergic, dopaminergic) is not publicly available. Such safety screening panels are crucial in modern drug development to identify potential off-target liabilities.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Barnidipine's Vasodilatory Effect
Caption: Signaling pathway of barnidipine-induced vasodilation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Barnidipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of barnidipine (B1667753) hydrochloride, a potent L-type calcium channel blocker. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Physicochemical Properties
Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium antagonist with a specific stereochemical configuration that contributes to its pharmacological activity.[1][2][3] It is a pale yellow to yellow, crystalline solid.[3][4]
Chemical Structure and Identity
-
IUPAC Name: 3-(3S)-1-benzylpyrrolidin-3-yl 5-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]
-
CAS Number: 104757-53-1[1]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 223-226 °C | [3][7] |
| 226-228 °C | [3][4] | |
| pKa (Strongest Basic) | 8.11 | [1] |
| 7.91 | [8] | |
| pKa (Strongest Acidic) | 16.97 | [1] |
| 19.47 | [8] | |
| LogP | 4.12 | [1][8] |
| 3.51 | [1][8] | |
| 5.412 | [7] | |
| Polar Surface Area | 111.01 Ų | [1][8] |
| Hydrogen Bond Donor Count | 1 | [1][8] |
| Hydrogen Bond Acceptor Count | 6 | [1][8] |
| Rotatable Bond Count | 9 | [1][8] |
Solubility Profile
This compound is described as being very slightly soluble in water and soluble in methanol (B129727). It is insoluble in ethanol (B145695).[3][4] The solubility in various organic solvents has been investigated and is crucial for formulation development.
Solubility Data
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Solubility | Source |
| Water | Insoluble | [3][4][6] |
| 0.004 mg/mL (predicted) | [1] | |
| Methanol | Soluble | |
| Ethanol | Insoluble | [3][4] |
| 6 mg/mL | [6] | |
| 10 mg/mL | [9][10] | |
| DMSO | ≥16.3 mg/mL (with gentle warming) | [3][4][11] |
| 100 mg/mL | [6] | |
| 30 mg/mL | [9][10] | |
| DMF | 30 mg/mL | [9][10] |
A study on the mole fraction solubility of barnidipine in seventeen mono-solvents at 298.15 K ranked them in the following order: isopropyl myristate < benzene (B151609) < chlorobenzene (B131634) < ethyl acetate (B1210297) < water < 1,4-Dioxane < acetone (B3395972) < acetonitrile (B52724) < 1,2-Dichloroethane < 1-Octanol < 1-Pentanol < ethanol < acetophenone (B1666503) < methanol < DEGME < acetic acid < DMF.[12] This indicates that barnidipine is more soluble in polar solvents and solvents with shorter carbon chains.[12][13][14]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[12][13][15]
Methodology:
-
Preparation: An excess amount of this compound is added to a flask containing a known volume of the selected solvent.
-
Equilibration: The flask is sealed and placed in a thermostatically controlled water bath shaker set at a constant temperature (e.g., 298.15 K). The mixture is agitated for a sufficient period (e.g., at least three days) to ensure equilibrium is reached.[12][16]
-
Sampling: Once equilibrium is achieved, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.2 µm) to remove any undissolved solid.[12]
-
Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-spectrophotometry at a λmax of 358 nm after appropriate dilution.[12]
-
Calculation: The solubility is calculated from the measured concentration. The experiment should be repeated at least three times to ensure accuracy.[12]
Solid-State Characterization (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is employed to determine the melting point and enthalpy of fusion, and to investigate polymorphism.[12][17]
Methodology:
-
Sample Preparation: A small amount of the this compound sample (approximately 5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[12][16]
-
Instrument Calibration: The DSC instrument is calibrated using a standard reference material, such as indium.[12][16]
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 303.15 K to 573.15 K) under a nitrogen atmosphere.[12][16]
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of the melting endotherm, which corresponds to the melting point, and the area under the peak, which is used to calculate the enthalpy of fusion.[17]
Mechanism of Action and Signaling Pathway
This compound is a highly selective antagonist of L-type calcium channels.[6][7][18][19][20] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[18][19] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[8][18] Barnidipine exhibits a high affinity for the calcium channels in the vascular wall.[1][8]
The following diagram illustrates the signaling pathway of this compound's action.
Caption: Mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C27H30ClN3O6 | CID 443868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 104757-53-1 [amp.chemicalbook.com]
- 4. This compound | 104757-53-1 [chemicalbook.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Barnidipine HCl | calcium channel blocker, CCB | CAS# 104757-53-1 | antihypertensive | Mepirodipine; Y 198561; YM-730; YM09730-5 | InvivoChem [invivochem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. Solubility data and solubility parameters of barnidipine in different pure solvents [digibug.ugr.es]
- 14. Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros [scielo.isciii.es]
- 15. Solubility data and solubility parameters of barnidipine in different pure solvents | Documents - Universidad de Alcalá [portalcientifico.uah.es]
- 16. Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros | Ars Pharmaceutica (Internet) [revistaseug.ugr.es]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. medchemexpress.com [medchemexpress.com]
In Vitro Metabolism of Barnidipine Hydrochloride in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Barnidipine (B1667753) Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, with a focus on its biotransformation in human liver microsomes (HLM). This document details the metabolic pathways, the primary enzymes involved, and relevant quantitative data. It also provides comprehensive experimental protocols for conducting and analyzing the in vitro metabolism of barnidipine.
Introduction
Barnidipine hydrochloride is a potent, long-acting calcium channel blocker used in the management of hypertension. Due to extensive first-pass metabolism, its oral bioavailability is low.[1] Understanding the in vitro metabolism of barnidipine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary site of metabolism for barnidipine is the liver, where it is extensively biotransformed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in liver microsomes.[2]
Metabolic Pathways and Metabolites
In human liver microsomes, barnidipine is converted into three primary metabolites.[3] The formation of these metabolites is primarily catalyzed by the CYP3A isoenzyme family, particularly CYP3A4.[3][4]
The main metabolic reactions are:
-
N-debenzylation of the side chain, leading to the formation of metabolite M-1 .[3][5]
-
Hydrolysis of the benzyl-pyrrolidine ester, resulting in metabolite M-3 .[3][5]
-
Oxidation of the dihydropyridine ring to a pyridine (B92270) ring, yielding metabolite M-8 .[3][5]
Secondary metabolites, such as the pyridine forms of M-1 and M-3 (M-2 and M-4, respectively), are also formed, likely from the further metabolism of M-8.[3] The metabolites of barnidipine are considered pharmacologically inactive.[4]
dot
Data Presentation: Quantitative Analysis
Table 1: Representative Enzyme Kinetic Parameters for a Dihydropyridine Calcium Channel Blocker (Benidipine) in Human Liver Microsomes [6]
| Metabolic Reaction | Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| N-debenzylation | N-desbenzylbenidipine | 2.3 ± 0.4 | 19.8 ± 1.1 | 8.6 ± 0.8 |
| Dehydrogenation | Dehydrobenidipine | 10.4 ± 1.8 | 29.2 ± 3.4 | 2.8 ± 0.4 |
Note: This data is for benidipine (B10687) and is intended to be illustrative of the kinetic profile of a CYP3A4-mediated metabolism of a dihydropyridine calcium channel blocker.
Table 2: Inhibition of Barnidipine Metabolism in Human Liver Microsomes [3]
| Inhibitor | IC50 (μM) | Target Enzyme |
| Glibenclamide | >200 | CYP3A4 |
| Simvastatin | 200 | CYP3A4 |
| Cyclosporin A | 20 | CYP3A4 |
Experimental Protocols
This section outlines a detailed methodology for studying the in vitro metabolism of this compound in human liver microsomes.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., a structurally related compound not metabolized by CYP3A4)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
HPLC-MS/MS system
Incubation Procedure
-
Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing:
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Human Liver Microsomes (e.g., 0.2-0.5 mg/mL final concentration)
-
This compound (at various concentrations, e.g., 0.1 to 50 μM, dissolved in a small volume of organic solvent like methanol, final solvent concentration should be <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.
dot
Analytical Method: HPLC-MS/MS
The quantification of barnidipine and its metabolites is typically performed using a validated HPLC-MS/MS method.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for barnidipine and each metabolite need to be optimized.
-
Enzyme Kinetics Analysis
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), incubations are performed with a range of barnidipine concentrations.
-
Plot the rate of formation of each metabolite (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])
-
The intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.
Conclusion
The in vitro metabolism of this compound in human liver microsomes is predominantly mediated by CYP3A4, leading to the formation of three primary metabolites through N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring. A thorough understanding of these metabolic pathways and the associated enzyme kinetics is essential for drug development professionals. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro metabolism studies to characterize the metabolic profile of barnidipine and similar compounds. Further research to determine the specific Km and Vmax values for each metabolic pathway of barnidipine will provide a more complete quantitative understanding of its disposition.
References
- 1. Pharmacokinetics of this compound, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism of this compound, a potent calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Photostability of Barnidipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation pathways of barnidipine hydrochloride, with a particular focus on its photostability. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, manufacturing, and quality control of this compound.
The stability of this compound is influenced by various environmental factors, including light, pH, and oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide details the known degradation products, the pathways of their formation, and the analytical methodologies employed for their detection and quantification.
Degradation Pathways
The degradation of this compound can be categorized into photodegradation, hydrolytic degradation, and oxidative degradation.
Photodegradation
This compound is known to be a photosensitive compound. The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to its corresponding pyridine (B92270) derivative. This transformation results in a loss of therapeutic activity.
Under natural sunlight , the main photodegradation product of barnidipine is the pyridine derivative, 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This has been identified as a significant impurity in studies exposing barnidipine to natural irradiation[1][2].
Under forced irradiation conditions, such as exposure to a xenon lamp, the degradation of barnidipine is more complex, leading to the formation of several by-products in addition to the primary pyridine derivative[3]. The kinetics of this process have been studied, demonstrating a different degradation profile compared to natural light exposure[3].
The following diagram illustrates the primary photodegradation pathway of this compound.
References
The Pharmacokinetics of Barnidipine Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of barnidipine (B1667753) hydrochloride, a dihydropyridine (B1217469) calcium channel blocker. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of barnidipine in key preclinical animal models, namely rats and dogs. While extensive data exists for these species, it is important to note a significant lack of published literature on the pharmacokinetics of barnidipine in rabbits. This guide summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to aid in the understanding of barnidipine's preclinical profile.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of barnidipine hydrochloride have been evaluated in both rats and dogs following intravenous and oral administration. The data reveals species-specific differences in its disposition.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Reference(s) |
| Dose (mg/kg) | 0.05 | 0.05 | [1] |
| Terminal Half-life (t½) (h) | 0.6 | 4.1 | [1] |
| Blood Clearance (CLb) (L/h/kg) | 5.2 | 3.3 | [1] |
Following intravenous administration, this compound exhibits a shorter half-life and higher clearance in rats compared to dogs, suggesting faster elimination in the rodent species[1].
Table 2: Oral Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Reference(s) |
| Time to Maximum Concentration (Tmax) (h) | 0.3 - 0.4 | 0.3 - 0.4 | [1] |
| Absolute Bioavailability (%) | 11 - 18 | 6 - 9 | [1] |
After oral dosing, barnidipine is rapidly absorbed in both rats and dogs, with a short time to reach maximum plasma concentration.[1] However, the absolute bioavailability is low in both species, indicating significant first-pass metabolism.[1]
Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound in rats and dogs.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dogs: Beagle dogs are a frequently utilized model.
Drug Administration
-
Intravenous (IV) Administration: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, and administered as a bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Oral (PO) Administration: The drug is administered as a solution or suspension via oral gavage.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. In rats, blood is often collected via the tail vein or through cannulation of the jugular or carotid artery. In dogs, the cephalic or saphenous vein is commonly used. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.
-
Excreta Collection (for metabolism and excretion studies): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours) post-dosing.
Bioanalytical Method
The quantification of barnidipine in plasma samples is typically performed using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) or with electrochemical detection. These methods offer high sensitivity and selectivity for the accurate determination of drug concentrations.
Metabolism of this compound
Barnidipine undergoes extensive metabolism, primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a crucial role.[2] The metabolic pathways are qualitatively similar in rats and dogs.
The main metabolic transformations include:
-
Oxidation of the dihydropyridine ring: This leads to the formation of the corresponding pyridine (B92270) derivative.
-
Ester hydrolysis: Cleavage of the ester linkages.
-
N-debenzylation: Removal of the benzyl (B1604629) group from the pyrrolidine (B122466) ring.
-
Reduction of the nitro group: Conversion of the nitro group to an amino group.
-
Conjugation: Formation of glucuronide conjugates of the metabolites.
Distribution and Excretion
Following administration, barnidipine is distributed to various tissues. Due to its lipophilic nature, it is expected to have a relatively large volume of distribution. Excretion of barnidipine and its metabolites occurs primarily through the feces, with a smaller proportion eliminated in the urine.[2] This suggests that biliary excretion is a significant route of elimination for the metabolites.
Pharmacokinetics in Rabbits: A Data Gap
Despite a thorough review of the scientific literature, no specific studies detailing the pharmacokinetics of this compound in rabbits were identified. Rabbits are a common preclinical model in cardiovascular research; however, their specific use in the pharmacokinetic evaluation of barnidipine has not been reported.
General Considerations for a Rabbit Pharmacokinetic Study
Should a pharmacokinetic study of barnidipine in rabbits be undertaken, the experimental design would likely follow established protocols for this species.
Key aspects of such a study would include:
-
Animal Model: New Zealand White or similar rabbit strains would be suitable.
-
Drug Administration: Intravenous administration would likely be via the marginal ear vein, while oral administration would be performed by gavage.
-
Sample Collection: Blood samples could be collected from the marginal ear artery or a central artery. Urine and feces would be collected using specialized metabolic cages.
-
Bioanalysis: Validated LC-MS/MS methods would be necessary to quantify barnidipine and its major metabolites in biological matrices.
Conclusion
The preclinical pharmacokinetic profile of this compound has been well-characterized in rats and dogs. The compound is rapidly absorbed but exhibits low bioavailability due to extensive first-pass metabolism. The liver is the primary site of metabolism, with CYP3A enzymes playing a key role in its biotransformation. Elimination occurs predominantly through the feces. A notable gap in the current literature is the absence of pharmacokinetic data for barnidipine in rabbits. Future research in this area would provide a more complete preclinical understanding of this calcium channel blocker. This guide serves as a comprehensive resource for researchers and professionals in drug development, summarizing the existing knowledge and highlighting areas for further investigation.
References
Methodological & Application
Application Notes and Protocols for Barnidipine Hydrochloride In Vitro Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1] It exhibits high affinity for L-type calcium channels, particularly in vascular smooth muscle cells.[2] The primary mechanism of action involves the inhibition of calcium ion influx into these cells, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance.[2][3] This document provides a detailed protocol for conducting an in vitro vasodilation assay using isolated aortic rings to characterize the pharmacological activity of barnidipine hydrochloride.
Signaling Pathway of Barnidipine-Induced Vasodilation
Barnidipine exerts its vasodilatory effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK). With decreased MLCK activity, the phosphorylation of myosin light chains is diminished, resulting in smooth muscle relaxation and vasodilation.
References
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Barnidipine Hydrochloride
Abstract
This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Barnidipine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control analysis in the pharmaceutical industry.
Introduction
This compound is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[4][5][6] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound drug products. This document provides a detailed, validated HPLC method for its analysis.
Chemical Structure
Figure 1. Chemical Structure of this compound.
Experimental
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)[4][5][7]
-
Software: OpenLab CDS or equivalent
Chemicals and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)[4]
-
Water (HPLC grade or Milli-Q)[4]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (for pH adjustment, if necessary)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase | Methanol: Water (80:20 v/v)[4] |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4][5][7] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 237 nm[2][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Protocols
1. Preparation of Mobile Phase
-
Measure 800 mL of HPLC grade methanol and 200 mL of HPLC grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.[4]
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase and mix well.
3. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The analytical method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8][9][10] The parameters are typically evaluated by injecting the standard solution multiple times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
| % RSD of Retention Time | ≤ 1.0% | < 0.5% |
Linearity
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 3 - 18[4] | 0.999[4] |
| 10 - 50[2] | 0.9997[2] |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | % Recovery |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Precision
Precision was evaluated by performing intra-day and inter-day analysis of a standard solution.
| Precision | % RSD |
| Intra-day (n=6) | < 1.0% |
| Inter-day (n=6) | < 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.039[2] |
| LOQ | 0.119[2] |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Wavelength (± 2 nm) | No significant change |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[4] The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijcrt.org [ijcrt.org]
- 3. actascientific.com [actascientific.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance | Semantic Scholar [semanticscholar.org]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. rjpbcs.com [rjpbcs.com]
Application Note: Evaluating the Efficacy of Barnidipine Hydrochloride Using a Cell-Based Calcium Influx Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barnidipine (B1667753) hydrochloride is a potent dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (Ca V 1.x) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] This application note provides a detailed protocol for a cell-based calcium influx assay to determine the efficacy of Barnidipine Hydrochloride. The assay is designed for a high-throughput screening format and utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Barnidipine is a long-acting calcium antagonist that shows high affinity for the calcium channels in the smooth muscle cells of the vascular wall.[1][3] It is selective for cardiovascular L-type calcium channels.[1][3] The primary mechanism of action for Barnidipine involves the reduction of peripheral vascular resistance due to its vasodilatory effects.[3]
Signaling Pathway of L-type Calcium Channel Activation and Inhibition by Barnidipine
L-type calcium channels are voltage-gated ion channels that play a crucial role in muscle contraction. In vascular smooth muscle cells, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca²⁺]i) leads to the activation of downstream signaling cascades that result in muscle contraction and vasoconstriction. Barnidipine, as a calcium channel blocker, binds to the L-type calcium channels and prevents their opening, thereby inhibiting the influx of calcium and promoting vasodilation.
Caption: L-type calcium channel signaling pathway.
Experimental Workflow
The following diagram outlines the key steps of the cell-based calcium influx assay for evaluating the efficacy of this compound.
Caption: Experimental workflow for the calcium influx assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: A7r5 rat vascular smooth muscle cell line (ATCC® CRL-1444™) or a HEK293 cell line stably expressing the human L-type calcium channel (Ca V 1.2).
-
This compound: (Tocris, Cat. No. 1645 or equivalent)
-
Fluo-4 AM, cell permeant: (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)
-
Potassium Chloride (KCl): (Sigma-Aldrich, Cat. No. P9333 or equivalent)
-
(±)-Bay K 8644: (Tocris, Cat. No. 1544 or equivalent) - Optional L-type calcium channel agonist[5][6][7][8]
-
Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)
-
Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent) - Optional, to prevent dye leakage
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom microplates: (Corning, Cat. No. 3603 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO): (Sigma-Aldrich, Cat. No. D2650 or equivalent)
Protocol 1: Cell Culture and Plating
-
Culture A7r5 cells in T-75 flasks using the recommended cell culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.
Protocol 2: Calcium Influx Assay
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Agonist Stock Solution:
-
KCl (1 M): Dissolve KCl in deionized water.
-
(±)-Bay K 8644 (10 mM): Dissolve (±)-Bay K 8644 in DMSO.
-
-
Fluo-4 AM Loading Solution (4 µM): Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. Immediately before use, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 4 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If using, add Probenecid to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the dye loading solution from the wells.
-
Gently wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest Barnidipine concentration).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Addition and Fluorescence Measurement:
-
Set up a fluorescence plate reader (e.g., FlexStation 3 or similar) to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Program the instrument to perform a kinetic read, with an initial baseline reading for 10-20 seconds, followed by the addition of the agonist and continued reading for at least 60-120 seconds.
-
Add 50 µL of the agonist solution to each well. The final concentration of KCl should be between 30-90 mM to induce depolarization, or the final concentration of (±)-Bay K 8644 should be around 1 µM.[9][10][11][12]
-
Immediately begin recording the fluorescence intensity.
-
Data Analysis
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF = F_max - F_min).
-
Normalize the data to the vehicle control by expressing the response in the presence of Barnidipine as a percentage of the control response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic equation.
Data Presentation
The following tables summarize the expected results from the calcium influx assay with this compound.
Table 1: Dose-Response of this compound on KCl-Induced Calcium Influx
| Barnidipine HCl (nM) | Log [Barnidipine HCl] (M) | Average ΔRFU | % Inhibition |
| 0 (Vehicle) | - | 15000 | 0 |
| 1 | -9.0 | 13500 | 10 |
| 10 | -8.0 | 9000 | 40 |
| 50 | -7.3 | 5250 | 65 |
| 100 | -7.0 | 3000 | 80 |
| 500 | -6.3 | 1500 | 90 |
| 1000 | -6.0 | 750 | 95 |
| 10000 | -5.0 | 300 | 98 |
Table 2: Summary of this compound Efficacy
| Parameter | Value |
| IC₅₀ | ~20 nM |
| Hill Slope | ~1.0 |
| Maximal Inhibition | >95% |
Note: The IC₅₀ value for barnidipine in A7r5 cells has been reported to be in the nanomolar range under depolarizing conditions.[13]
Conclusion
This application note provides a robust and reliable method for assessing the inhibitory activity of this compound on L-type calcium channels in a cell-based assay format. The described protocol can be adapted for high-throughput screening of other potential calcium channel blockers and for further pharmacological characterization of lead compounds. The use of a fluorescent calcium indicator provides a sensitive and quantitative readout of channel activity, allowing for the accurate determination of compound potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Bay K8644 - Wikipedia [en.wikipedia.org]
- 6. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CHARACTERIZING CALCIUM INFLUX VIA VOLTAGE- AND LIGAND-GATED CALCIUM CHANNELS IN EMBRYONIC ALLIGATOR NEURONS IN CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Model of Spinal Cord Injury and Barnidipine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of an in vivo experimental model of spinal cord injury (SCI) and the application of Barnidipine (B1667753) as a potential therapeutic agent. The following sections detail experimental protocols, summarize quantitative data, and visualize key pathways and workflows to facilitate the design and execution of preclinical studies in this area.
Introduction
Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, leading to neuronal damage and functional deficits. A key contributor to this secondary injury cascade is the excessive influx of calcium ions into neurons, which activates various degenerative pathways. Barnidipine, a dihydropyridine (B1217469) L-type calcium channel blocker, presents a therapeutic strategy to mitigate this calcium-dependent neurotoxicity. This document outlines protocols for inducing SCI in a rat model and for the administration of Barnidipine, along with a summary of expected quantitative outcomes and the putative signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of Barnidipine in an experimental model of spinal cord injury.
Table 1: Motor Function Assessment
| Treatment Group | N | Motor Score at 1 hour (mean ± SD) | Motor Score at 24 hours (mean ± SD) |
| Sham-operated | 8 | 5.00 ± 0.00 | 5.00 ± 0.00 |
| Ischemia only | 6 | 1.17 ± 1.17 | 1.33 ± 1.21 |
| Barnidipine (10 mg/kg) | 8 | 2.25 ± 1.49 | 2.50 ± 1.41 |
| Methylprednisolone (B1676475) (30 mg/kg) | 6 | 1.67 ± 1.21 | 1.83 ± 1.17 |
| Motor scores are based on the Tarlov and Klinger scale, where 0 represents no voluntary movement and 5 represents normal motor function. |
Table 2: Biochemical Analysis of Oxidative Stress
| Treatment Group | N | Malondialdehyde (MDA) Levels (nmol/g tissue) (mean ± SD) |
| Sham-operated | 8 | 25.47 ± 4.31 |
| Ischemia only | 6 | 45.13 ± 7.89 |
| Barnidipine (10 mg/kg) | 8 | 39.88 ± 6.45 |
| Methylprednisolone (30 mg/kg) | 6 | 32.19 ± 5.12 |
| MDA is a marker of lipid peroxidation and oxidative stress. |
Experimental Protocols
Detailed methodologies for two common and clinically relevant models of spinal cord injury (Contusion and Compression) and the administration of Barnidipine are provided below.
Protocol 1: Spinal Cord Contusion Injury Model in Rats
1. Animal Preparation and Anesthesia:
- Use adult female Sprague-Dawley rats (250-300g).
- Anesthetize the rat using an intraperitoneal injection of a ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Maintain the animal's body temperature at 37°C using a heating pad.
- Shave the surgical area over the thoracic spine and sterilize with povidone-iodine and 70% ethanol.
2. Surgical Procedure: Laminectomy:
- Make a midline incision over the thoracic vertebrae (T8-T11).
- Dissect the paravertebral muscles to expose the vertebral lamina.
- Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
3. Induction of Contusion Injury:
- Stabilize the vertebral column using spinal clamps.
- Use a standardized impactor device (e.g., MASCIS impactor) to induce a contusion injury.
- Set the impactor parameters for a moderate injury: a 10g rod dropped from a height of 12.5 mm onto the exposed dura.
4. Post-operative Care:
- Suture the muscle and skin layers.
- Administer subcutaneous saline for hydration and an analgesic (e.g., buprenorphine, 0.05 mg/kg) for pain management.
- Manually express the bladder twice daily until bladder function returns.
- Provide food and water ad libitum.
Protocol 2: Spinal Cord Compression Injury Model in Rats
1. Animal Preparation and Anesthesia:
- Follow the same procedure as in Protocol 1.
2. Surgical Procedure: Laminectomy:
- Follow the same procedure as in Protocol 1 to expose the spinal cord at the T9-T10 level.
3. Induction of Compression Injury:
- Apply a calibrated aneurysm clip extradurally to the spinal cord with a specific closing force (e.g., 20g) for a defined duration (e.g., 1 minute) to create a consistent compression injury.
- Carefully remove the clip after the designated time.
4. Post-operative Care:
- Follow the same post-operative care procedures as in Protocol 1.
Protocol 3: Barnidipine Administration
1. Drug Preparation:
- Prepare a stock solution of Barnidipine hydrochloride in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and saline).
- The final concentration should be such that the desired dose can be administered in a small volume (e.g., 1 ml/kg).
2. Administration Route and Dosage:
- Single-Dose Study: Administer a single intraperitoneal (IP) injection of Barnidipine (10 mg/kg) immediately after the induction of spinal cord injury.[1][2]
- Repeated-Dose Study (Proposed): Based on the pharmacokinetic profile of Barnidipine in rats, which shows a short half-life, a repeated dosing regimen is recommended for sustained therapeutic levels. Administer Barnidipine (5-10 mg/kg, IP) twice daily for a period of 7 to 14 days post-injury. The first dose should be administered immediately after SCI.
3. Control Groups:
- Sham Group: Animals undergo the laminectomy procedure without the spinal cord injury.
- Vehicle Group: Animals receive the spinal cord injury and are administered the vehicle solution on the same schedule as the Barnidipine-treated group.
- (Optional) Positive Control Group: Animals receive the spinal cord injury and are treated with a standard neuroprotective agent, such as methylprednisolone (30 mg/kg, IP, single dose).[1]
Visualization of Pathways and Workflows
Signaling Pathway of Barnidipine's Neuroprotective Effect
Caption: Putative neuroprotective signaling pathway of Barnidipine in spinal cord injury.
Experimental Workflow
Caption: General experimental workflow for in vivo SCI and Barnidipine treatment studies.
References
- 1. Pharmacokinetics of this compound, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of barnidipine on an experimental ischemia reperfusion model of spinal cord injury and comparison with methyl prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Barnidipine Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barnidipine hydrochloride is a potent dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. As with any pharmaceutical compound intended for liquid dosage forms, ensuring its long-term stability in solution is paramount to maintaining therapeutic efficacy and safety. This document provides a comprehensive overview of the stability profile of this compound in solution, detailed protocols for conducting long-term stability studies, and methods for the analysis of the parent drug and its degradation products.
This compound is particularly susceptible to degradation, primarily through oxidation of its dihydropyridine ring, leading to the formation of a pyridine (B92270) derivative, which is pharmacologically inactive.[1][2][3] This process can be influenced by various environmental factors, including light, temperature, and pH. Therefore, a thorough understanding of its stability characteristics is crucial for the development of robust liquid formulations.
Stability Profile of this compound
The primary degradation pathway for this compound in solution involves the aromatization of the 1,4-dihydropyridine (B1200194) ring to form its pyridine analogue.[2][4][5] This degradation can be accelerated by exposure to light and certain pH conditions.
Factors Affecting Stability:
-
Light: this compound is known to be photosensitive. Exposure to UV and visible light can significantly accelerate the oxidation of the dihydropyridine ring.[1][5] Photodegradation studies have shown that under forced irradiation, a complex mixture of by-products can be formed, while under sunlight, the main degradation product is the pyridine derivative.[1]
-
pH: The stability of dihydropyridines in solution is often pH-dependent. Extremes in pH can catalyze the degradation process. Generally, dihydropyridines exhibit better stability in near-neutral or slightly acidic conditions.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound in solution is expected to increase with temperature.
-
Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the dihydropyridine ring to its pyridine form.
Long-Term Stability Testing Protocol
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.
Objective
To evaluate the long-term stability of a this compound solution under specified storage conditions and to determine its shelf-life.
Materials
-
This compound active pharmaceutical ingredient (API)
-
High-purity solvent (e.g., water, ethanol, or a specific buffer system relevant to the formulation)
-
pH adjustment solutions (e.g., hydrochloric acid, sodium hydroxide)
-
Class A volumetric glassware
-
Calibrated pH meter
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
Preparation of Stability Samples
-
Prepare a stock solution of this compound of a known concentration in the desired solvent system.
-
If investigating the effect of pH, adjust the pH of the solutions to the desired levels using appropriate buffers or pH-adjusting solutions.
-
Filter the solutions through a suitable filter (e.g., 0.45 µm PTFE) to remove any particulate matter.
-
Aliquot the solutions into appropriate, inert, transparent containers for the study. For photostability studies, also use amber-colored or light-protective containers as controls.
-
Seal the containers properly.
Storage Conditions and Testing Frequency
The following storage conditions and testing frequencies are based on ICH guidelines:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
| Photostability | Controlled light exposure (ICH Q1B) | Pre- and Post-exposure |
Analytical Methodology
A validated stability-indicating HPLC method should be used for the analysis of this compound and its degradation products.
Example HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (e.g., 80:20 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should be able to separate the main degradation product (pyridine derivative) from the parent this compound peak.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison. The following are examples of tables with illustrative data.
Table 1: Long-Term Stability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer) at 25°C/60% RH
| Time Point (Months) | Assay (%) of Initial Concentration | Concentration of Pyridine Degradant (%) | Appearance | pH |
| 0 | 100.0 | < 0.1 | Clear, colorless solution | 6.0 |
| 3 | 99.5 | 0.4 | Clear, colorless solution | 6.0 |
| 6 | 98.9 | 0.9 | Clear, colorless solution | 5.9 |
| 9 | 98.2 | 1.5 | Clear, colorless solution | 5.9 |
| 12 | 97.5 | 2.2 | Clear, colorless solution | 5.8 |
| 18 | 96.1 | 3.5 | Clear, colorless solution | 5.8 |
| 24 | 94.8 | 4.7 | Clear, colorless solution | 5.7 |
| 36 | 92.3 | 7.1 | Clear, colorless solution | 5.6 |
Table 2: Accelerated Stability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer) at 40°C/75% RH
| Time Point (Months) | Assay (%) of Initial Concentration | Concentration of Pyridine Degradant (%) | Appearance | pH |
| 0 | 100.0 | < 0.1 | Clear, colorless solution | 6.0 |
| 1 | 97.2 | 2.5 | Clear, colorless solution | 5.9 |
| 2 | 94.5 | 5.1 | Clear, colorless solution | 5.8 |
| 3 | 91.8 | 7.6 | Clear, slightly yellow solution | 5.7 |
| 6 | 86.4 | 12.9 | Slightly yellow solution | 5.5 |
Table 3: Photostability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer)
| Condition | Assay (%) of Initial Concentration | Concentration of Pyridine Degradant (%) | Appearance |
| Initial | 100.0 | < 0.1 | Clear, colorless solution |
| Light Exposed (ICH Q1B) | 85.2 | 14.5 | Yellow solution |
| Dark Control | 99.8 | 0.2 | Clear, colorless solution |
Visualizations
Degradation Pathway of this compound
The primary degradation pathway of this compound in solution is the oxidation of the dihydropyridine ring to a pyridine ring.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates the key steps in the long-term stability testing of a this compound solution.
Conclusion
The long-term stability of this compound in solution is a critical factor in the development of liquid dosage forms. The primary degradation pathway is oxidation to the inactive pyridine derivative, a process influenced by light, temperature, and pH. The provided protocols, based on ICH guidelines, offer a framework for robust stability testing. The use of a validated stability-indicating HPLC method is essential for accurate monitoring of the drug and its degradation products. The illustrative data highlights the importance of controlled storage conditions to ensure the quality and shelf-life of this compound solutions.
References
Analytical Methods for the Quantification of Barnidipine Hydrochloride in Pharmaceutical Formulations
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed analytical methods for the quantitative determination of Barnidipine (B1667753) Hydrochloride in pharmaceutical dosage forms. The protocols described herein are based on established and validated techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Overview of Analytical Techniques
Several analytical methods have been developed for the estimation of Barnidipine Hydrochloride in bulk and pharmaceutical formulations.[1] The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) due to its specificity and accuracy.[2][3] Other reported methods include HPTLC, which offers the advantage of high sample throughput, and UV-Visible spectrophotometry, a simpler and more cost-effective technique for routine analysis.[4][5][6] For bioanalytical applications requiring high sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have also been established.[7][8][9]
High-Performance Liquid Chromatography (HPLC)
The RP-HPLC method is a precise, accurate, and sensitive technique for the determination of this compound.[10][2]
Chromatographic Conditions and Validation Parameters
A summary of a validated RP-HPLC method is presented in the table below.
| Parameter | Details | Reference |
| Instrument | UFLC-LC 20 AD | [10] |
| Column | Reverse Phase C8 (250×4.6mm, 5μ) | [10] |
| Mobile Phase | Methanol (B129727): Water (80:20 v/v) | [10] |
| Flow Rate | 1 mL/min | [10] |
| Detection Wavelength | 260 nm | [10][2] |
| Injection Volume | 20 µl | [10] |
| Retention Time | 2.8 min | [10][2] |
| Linearity Range | 3-18 μg/mL | [10][2] |
| Correlation Coefficient (R²) | 0.999 | [10][2] |
| Accuracy (% Recovery) | 98.36% to 99.69% | [10] |
| Limit of Detection (LOD) | Not explicitly stated in search result | |
| Limit of Quantification (LOQ) | Not explicitly stated in search result |
Experimental Protocol: RP-HPLC Method
2.2.1. Reagents and Materials
2.2.2. Preparation of Mobile Phase
-
Prepare a mixture of HPLC grade methanol and water in the ratio of 80:20 (v/v).[10]
-
Filter the mixture through a 0.45 µm membrane filter.[10]
-
Sonicate the filtered mobile phase for 15 minutes to degas.[10]
2.2.3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[10]
-
Dissolve the standard in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 µg/mL.[10]
2.2.4. Preparation of Sample Solution (from Tablets)
-
Weigh and powder twenty tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
From the filtrate, pipette out an appropriate aliquot and dilute it with the mobile phase to obtain a final concentration within the linearity range (e.g., 9 µg/mL).[10]
2.2.5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
The amount of this compound in the sample is calculated from the peak areas.[10]
High-Performance Thin-Layer Chromatography (HPTLC)
An HPTLC densitometric method has been developed for the quantification of this compound, emphasizing a green analytical chemistry approach.[5][6]
Chromatographic Conditions and Validation Parameters
| Parameter | Details | Reference |
| Stationary Phase | HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254 | [11] |
| Mobile Phase | Toluene: Ethyl acetate (B1210297): Methanol: Ammonia (proportions not specified in snippets) | [11] |
| Detection Wavelength | Not explicitly stated in search result | |
| Linearity Range | 50–600 ng per band | [6] |
| Correlation Coefficient (R²) | 0.9994 | [6] |
| Accuracy (% Recovery) | 97.97–99.67% | [6] |
| Limit of Detection (LOD) | 18.45 ng per spot | [6] |
| Limit of Quantification (LOQ) | 55.35 ng per spot | [6] |
Experimental Protocol: HPTLC Method
3.2.1. Reagents and Materials
-
This compound working standard
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Ammonia solution (analytical grade)
-
HPTLC plates precoated with silica gel 60 F254
3.2.2. Preparation of Standard and Sample Solutions
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by extracting the drug from the pharmaceutical formulation using a suitable solvent and dilute to an appropriate concentration.
3.2.3. Chromatographic Development
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
After development, dry the plate.
3.2.4. Densitometric Analysis
-
Scan the dried plate using a densitometer at the detection wavelength.
-
Quantify the drug by correlating the peak areas of the sample with that of the standard.
UV-Visible Spectrophotometry
A simple, sensitive, and specific UV-Visible spectrophotometric method has been established for the determination of this compound.[12][13][14]
Method Parameters
| Parameter | Details | Reference |
| Instrument | UV-Visible Spectrophotometer | |
| Wavelength of Maximum Absorbance (λmax) | 237 nm | [12][13] |
| Solvent | Methanol or 0.1N HCl | [14] |
| Linearity Range | 2.0 – 16.0 μg/mL | [12][13] |
| Correlation Coefficient (R²) | > 0.99 | [13] |
| Regression Equation | y = 0.0544x - 0.0526 | [13] |
| Accuracy (% Recovery) | 99.72 - 101.66% | [13] |
| Limit of Detection (LOD) | 0.34 μg/mL | [13] |
| Limit of Quantification (LOQ) | 1.02 μg/mL | [13] |
Experimental Protocol: UV-Visible Spectrophotometry
4.2.1. Reagents and Materials
-
This compound working standard
-
Methanol (analytical grade)
4.2.2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.
4.2.3. Preparation of Calibration Curve
-
From the standard stock solution, prepare a series of dilutions in methanol to get concentrations in the range of 2.0 – 16.0 μg/mL.
-
Measure the absorbance of each dilution at 237 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
4.2.4. Analysis of Pharmaceutical Formulation
-
Prepare a sample solution from the pharmaceutical formulation as described in the HPLC protocol, ensuring the final concentration falls within the linearity range.
-
Measure the absorbance of the sample solution at 237 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Schematic diagram of the HPLC system for Barnidipine HCl analysis.
References
- 1. wjpmr.com [wjpmr.com]
- 2. RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets | Scholars Middle East Publishers [saudijournals.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Exploring an experimental combination of analytical quality by design and green analytical chemistry approaches for development of HPTLC densitometric protocol for the analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. saudijournals.com [saudijournals.com]
- 11. scispace.com [scispace.com]
- 12. cendekia.unisza.edu.my [cendekia.unisza.edu.my]
- 13. A new and rapid UV-Visible spectrophotometric method for Benidipine Hydrochloride Determination: Development and validation - UM Research Repository [eprints.um.edu.my]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Barnidipine Hydrochloride for In Vitro Assays
Welcome to the technical support center for improving the aqueous solubility of Barnidipine (B1667753) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively preparing Barnidipine Hydrochloride solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is approximately 0.004 mg/mL . It is also described as being "very slightly soluble in water" and "insoluble in H2O".
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. This information is crucial for preparing concentrated stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] |
| Methanol | Soluble |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
A study has also detailed the solubility of barnidipine in various other pure solvents, indicating it is more soluble in polar solvents with shorter carbon chains.[2][3]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the buffer, the solvent composition changes dramatically, causing the drug to crash out of the solution.
Q4: What are the common methods to improve the aqueous solubility of this compound for in vitro assays?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water.
-
pH Adjustment: Modifying the pH of the aqueous medium.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin molecule.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range.
-
Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.
Troubleshooting Guides
This section provides step-by-step guidance to overcome common solubility challenges with this compound in a laboratory setting.
Issue 1: Precipitation Observed When Preparing Working Solutions
Logical Workflow for Troubleshooting Precipitation
References
Technical Support Center: Analysis of Barnidipine Hydrochloride and its Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and characterizing synthesis impurities of Barnidipine Hydrochloride. It includes detailed experimental protocols, troubleshooting advice for common analytical challenges, and a list of frequently asked questions.
Impurity Identification and Data
During the synthesis of this compound, several related substances can be formed. Proactive identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Four key process-related impurities have been identified and are detailed below.[1][2][3]
Table 1: Key Synthesis Impurities of this compound
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Relative Retention Time (RRT) vs. Barnidipine |
| Impurity A (Diastereoisomer) | (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | C₂₇H₂₉N₃O₆ | 491.54 | Not specified, but has a different HPLC retention time |
| Impurity B (Oxidation Product) | 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | C₂₇H₂₇N₃O₆ | 489.52 | 1.68 |
| Impurity C (Transesterification Product) | (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C₁₈H₂₀N₂O₆ | 360.36 | 3.14 |
| Impurity D (Analogue from starting material) | (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | C₂₈H₃₁N₃O₆ | 505.56 | 1.84 |
Data sourced from "Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance".[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC).
Recommended HPLC Method for Impurity Profiling
This method is adapted from published literature for the analysis of Barnidipine HCl and its related impurities.[1][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.[1][2][3]
-
Mobile Phase: Methanol (B129727):Water (80:20 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 237 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation:
-
Accurately weigh and transfer 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 µg/mL.[4]
-
Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 9 µg/mL).[4]
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
Visualized Workflows and Pathways
Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound, highlighting where impurities may arise.
References
- 1. [PDF] Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. saudijournals.com [saudijournals.com]
Technical Support Center: Minimizing Degradation of Barnidipine Hydrochloride During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Barnidipine (B1667753) Hydrochloride during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Barnidipine Hydrochloride?
A1: this compound is susceptible to degradation through several pathways, primarily initiated by exposure to light (photodegradation) and conditions of high or low pH (hydrolysis). The main degradation pathways include:
-
Oxidation of the Dihydropyridine (B1217469) Ring: This is the most significant degradation pathway, especially upon exposure to light (natural or UV).[1][2][3] The dihydropyridine moiety is oxidized to form the corresponding pyridine (B92270) derivative, which is pharmacologically inactive.[1][3]
-
Hydrolysis: The ester linkages in the Barnidipine molecule can be hydrolyzed under both acidic and alkaline conditions.[4][5] This results in the formation of the corresponding carboxylic acid and alcohol derivatives.
-
N-debenzylation: The benzyl (B1604629) group attached to the pyrrolidine (B122466) ring can be cleaved.[4][5]
-
Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group.[5]
Q2: How sensitive is this compound to light, and what is the main photodegradation product?
A2: this compound is highly sensitive to light.[1][6] Exposure to both natural sunlight and artificial UV light can cause rapid degradation.[1] The primary photodegradation product is the pyridine derivative, formed by the aromatization of the dihydropyridine ring.[1][2][3] Under forced irradiation, a more complex degradation pathway can occur, leading to several by-products.[1]
Q3: What are the optimal storage conditions for this compound samples and solutions to minimize degradation?
A3: To minimize degradation, this compound samples and solutions should be:
-
Protected from light: Always store solid samples and solutions in amber-colored vials or containers wrapped in aluminum foil.[1] Perform all sample preparation steps under low-light conditions or using light-protective measures.
-
Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.
-
Maintained at an appropriate pH: Avoid highly acidic or alkaline conditions. If possible, maintain the pH of solutions close to neutral.
Q4: Which solvents are recommended for dissolving this compound during sample preparation?
A4: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for dissolving this compound for HPLC analysis.[7] A mixture of methanol and water (e.g., 80:20 v/v) is often used as a diluent and in the mobile phase.[7] It is crucial to use HPLC-grade solvents to avoid impurities that could interfere with the analysis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Photodegradation during sample handling and processing. | - Work under yellow or red light. - Use amber-colored autosampler vials or wrap clear vials in aluminum foil. - Minimize the exposure time of the sample to light at every step. |
| Hydrolysis due to inappropriate pH of the sample matrix or diluent. | - Adjust the pH of the sample to be near neutral (pH 6-7.5) if the analytical method allows. - Use buffered solutions for sample dilution. | |
| Thermal degradation from excessive heat during sample processing (e.g., evaporation). | - If using an evaporator, ensure the temperature is kept low and the process is as short as possible. - Consider using a gentle stream of nitrogen for solvent evaporation at room temperature. | |
| Appearance of extra peaks in the chromatogram | Formation of degradation products. | - Compare the chromatogram with that of a freshly prepared, protected standard solution to identify potential degradation peaks. - The most common degradation product is the pyridine derivative, which will have a different retention time.[1][3] |
| Impurities in the solvents or reagents. | - Use high-purity, HPLC-grade solvents and freshly prepared reagents. | |
| Inconsistent analytical results | Ongoing degradation in the autosampler. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). - Limit the time samples are stored in the autosampler before injection. |
| Incomplete dissolution of the sample. | - Ensure the sample is fully dissolved by vortexing and/or sonicating for an adequate amount of time. |
Quantitative Data on this compound Degradation
While specific quantitative data on the percentage of this compound degradation under various forced conditions (acidic, alkaline, oxidative, thermal) is not extensively available in the public literature, its high sensitivity to light has been quantified. The data below is compiled from a study on its photostability.[6][8][9]
| Condition | Matrix | Radiation Exposure | Residual Barnidipine (%) |
| Photolytic | Ethanol | 225 kJ/m² | 29.81%[6][8][9] |
| Photolytic | Liposome Complex | 225 kJ/m² | 42.90%[6][8] |
| Photolytic | Cyclodextrin Complex | 225 kJ/m² | 72.03%[6][8] |
| Photolytic | Drug-in-Cyclodextrin-in-Liposome | 225 kJ/m² | 90.78%[6][8] |
| Photolytic | Solid Formulation (pulverized tablet) | 225 kJ/m² | 96.03%[6][8][9] |
Note: The lack of comprehensive public data on forced degradation under other stress conditions highlights the need for researchers to perform their own stability-indicating method development and validation for their specific sample matrices and analytical conditions.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Bulk Drug for HPLC Analysis
Objective: To prepare a solution of this compound from the bulk drug substance for HPLC analysis while minimizing degradation.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Amber-colored volumetric flasks and vials
-
Analytical balance
-
Sonicator
-
0.45 µm syringe filters
Procedure:
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL amber-colored volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by diluting the stock solution with a suitable mobile phase or diluent (e.g., Methanol:Water 80:20 v/v) in amber-colored volumetric flasks.
-
-
Filtration:
-
Before injection into the HPLC system, filter the final solution through a 0.45 µm syringe filter into an amber-colored HPLC vial.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To provide a starting point for a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its primary photodegradation product.
| Parameter | Condition |
| Column | C8 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol: Water (80:20 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Sufficient to allow for the elution of the parent drug and any degradation products. |
Note: This method should be validated for its stability-indicating properties by performing forced degradation studies and ensuring that the degradation products are well-resolved from the parent peak.
Visualizations
Figure 1. Workflow for preparing Barnidipine HCl samples.
Figure 2. Degradation pathways of Barnidipine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of this compound, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound, a potent calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability of barnidipine in combined cyclodextrin-in-liposome matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Barnidipine in plasma
Technical Support Center: LC-MS/MS Analysis of Barnidipine in Plasma
Welcome to the technical support center for the LC-MS/MS analysis of Barnidipine in human plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Barnidipine analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Barnidipine, by co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] In plasma analysis, phospholipids (B1166683) are a major contributor to matrix effects, which can lead to poor accuracy, imprecision, and decreased sensitivity in the LC-MS/MS assay.[4]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] A solution of Barnidipine is infused into the mass spectrometer post-column while a blank plasma extract is injected. Any deviation in the baseline signal indicates the retention time of interfering components.[5][6]
-
Post-Extraction Spike Analysis: This quantitative approach compares the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract post-extraction.[2] This allows for the calculation of the matrix factor (MF).
Q3: What is a suitable internal standard (IS) for Barnidipine analysis?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1] For Barnidipine, Barnidipine-d5 is a commonly used and effective internal standard.[7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing more accurate and precise quantification.[1]
Troubleshooting Guide
Issue 1: Poor Sensitivity and Low Signal Intensity for Barnidipine
This issue is often a direct consequence of ion suppression from the plasma matrix.
Troubleshooting Workflow: Ion Suppression
Caption: Troubleshooting workflow for low signal intensity.
Solution 1: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[8][9]
-
Strategy: Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]
-
Rationale: PPT is a simple but non-selective method that often fails to remove phospholipids, a primary cause of ion suppression. LLE and SPE offer better cleanup by separating Barnidipine from matrix components based on polarity and solubility.[8]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery for Barnidipine | Reference |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Non-selective, high matrix effects | Not specified, but generally lower purity | [8][9] |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins | Can be labor-intensive, may not remove all phospholipids | >80% | [10] |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing phospholipids | Can be more expensive and require method development | >61% | [11] |
Solution 2: Optimize Chromatographic Separation
If sample preparation is not sufficient, modifying the chromatographic conditions can help separate Barnidipine from co-eluting interferences.[1]
-
Strategy 1: Adjust Gradient Elution: Modifying the gradient slope or the initial mobile phase composition can improve the resolution between Barnidipine and matrix components.
-
Strategy 2: Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter the elution profile of interfering compounds.[6]
-
Strategy 3: Use a Divert Valve: A divert valve can be programmed to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer and contaminating the ion source.[12]
Issue 2: Inconsistent Results and Poor Reproducibility
High variability between injections is a hallmark of inconsistent matrix effects.
Logical Relationship: Causes of Irreproducibility
Caption: Root causes of poor reproducibility in analysis.
Solution 1: Implement a Robust Internal Standard
-
Strategy: Use Barnidipine-d5 as an internal standard.[7]
-
Rationale: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby correcting for variations in signal suppression or enhancement between samples.[1]
Solution 2: Evaluate and Optimize Sample Collection and Handling
-
Strategy: Ensure consistency in the type of collection tubes (e.g., anticoagulant used), and in sample storage and handling procedures.
-
Rationale: Different anticoagulants and plasticizers from collection tubes can be a source of matrix interference. Inconsistent freeze-thaw cycles can also alter the plasma matrix.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Barnidipine in Plasma
This protocol is adapted from a validated method for Barnidipine analysis.[7]
-
Sample Pre-treatment:
-
Aliquot 500 µL of plasma sample.
-
Add 50 µL of internal standard working solution (Barnidipine-d5).
-
Vortex, then add 500 µL of 2% ortho-phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a Bond Elute Plexa (1cc / 30mg) cartridge with 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.
-
Wash the cartridge twice with 1 mL of 100% water.
-
-
Elution:
-
Elute Barnidipine and the IS with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Transfer to an HPLC vial for analysis.
-
Protocol 2: LC-MS/MS Parameters
The following are typical parameters for the analysis of Barnidipine.
Liquid Chromatography Parameters
| Parameter | Setting | Reference |
| Column | Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm) | [7] |
| Mobile Phase | 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile | [7] |
| Flow Rate | 500 µL/min | [7] |
| Column Temp. | 40°C | [7] |
| Injection Vol. | 10 µL | [7] |
| Elution Mode | Isocratic | [7] |
Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7][10] |
| Ion Source Temp. | 600°C | [7] |
| Ion Spray Voltage | 3200 V | [7] |
| MRM Transitions | Barnidipine: To be optimizedBarnidipine-d5: To be optimized | [7] |
| Dwell Time | 200 ms | [7] |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the LC-MS/MS analysis of Barnidipine, leading to more accurate and reliable results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. mdpi.com [mdpi.com]
Best practices for long-term storage of Barnidipine Hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Barnidipine Hydrochloride stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, often requiring sonication to achieve complete dissolution.[1] For in vivo experiments, DMSO stock solutions are typically diluted with aqueous-based solutions containing co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility and reduce toxicity.[1]
Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be sealed tightly and protected from moisture and light.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be sensitive to light.[2] Exposure to light, particularly natural sunlight or UV irradiation, can lead to photodegradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, which results in a loss of pharmacological activity.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light during storage and handling.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent L-type calcium channel blocker.[3][4] It selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.
Q5: Can I use a prepared aqueous solution of this compound for experiments over several days?
A5: It is generally not recommended. For in vivo experiments, it is advised to prepare fresh working solutions on the day of use.[1] If a solution containing co-solvents appears cloudy or shows precipitation, it should not be used. For in vitro cell-based assays, while a DMSO stock can be stored for longer, the final diluted working solution in cell culture media should ideally be prepared fresh for each experiment to ensure consistent results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation or cloudiness upon dilution of DMSO stock solution into aqueous buffer or media. | This compound has poor aqueous solubility. | - Gently warm the solution. - Use sonication to aid dissolution.[1] - For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[1] - Ensure the final concentration in the aqueous solution does not exceed its solubility limit. |
| Inconsistent or weaker than expected results in cell-based assays. | 1. Degradation of the compound: This could be due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or instability in the assay medium. 2. Inaccurate concentration: This may result from precipitation in the stock or working solution. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment. Protect all solutions from light. 2. Before use, visually inspect the stock solution for any signs of precipitation. If present, warm and sonicate the solution to redissolve the compound. |
| High background signal or off-target effects in experiments. | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Compound degradation: Degradation products may have different biological activities. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. 2. Always use freshly prepared dilutions from a properly stored stock solution and protect from light to minimize degradation. |
| Variability between experimental replicates. | 1. Uneven distribution of the compound in the working solution. 2. Temperature fluctuations during the experiment. | 1. Ensure the working solution is thoroughly mixed before adding it to the experimental setup. 2. Maintain consistent temperature conditions throughout the assay, as temperature can affect the stability and activity of the compound. |
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Source(s) |
| Storage Temperature (Solid) | Long-term | 4°C, sealed, away from moisture and light | MedChemExpress |
| Storage Temperature (Stock Solution in DMSO) | Long-term (up to 6 months) | -80°C | [1] |
| Short-term (up to 1 month) | -20°C | [1] | |
| Recommended Solvent | Stock Solution | DMSO (use of fresh, hygroscopic DMSO is recommended) | [1] |
| Solubility in DMSO | High Concentration | Up to 250 mg/mL (may require sonication) | MedChemExpress |
| In Vivo Formulation Example 1 | Co-solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation Example 2 | Co-solvents | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance and weighing paper/boat
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 528.0 g/mol ), weigh out 5.28 mg of the compound.
-
Dissolution: Transfer the weighed powder into a sterile, light-protecting tube. Add the calculated volume of fresh DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if needed.
-
Aliquoting: Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Signaling pathway of this compound's action on L-type calcium channels.
References
How to dissolve Barnidipine Hydrochloride in DMSO for cell culture
This guide provides technical information and troubleshooting advice for dissolving and using Barnidipine Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2][3][4][5][6] It offers high solubility for this compound.
Q2: I'm seeing conflicting information about the solubility of this compound in DMSO. What is the correct value?
A2: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 30 mg/mL to as high as 250 mg/mL.[1][2][4][7][8] This variability can be attributed to factors such as the specific batch, purity, and whether it is the hydrochloride salt or the free base. For practical purposes, a concentration of at least 30 mg/mL can be expected.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, consider the following:
-
Use fresh, anhydrous DMSO: Moisture absorbed by DMSO can significantly reduce the solubility of compounds.[3][4][5]
-
Sonication: Applying ultrasonic treatment can aid in the dissolution process.[2][4][8]
-
Gentle warming: Briefly warming the solution may also help, but be cautious about potential degradation of the compound.
Q4: My compound precipitates when I add the DMSO stock solution to my cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. To mitigate this:
-
Perform serial dilutions: Instead of adding the concentrated stock directly to your medium, perform one or more intermediate dilution steps in culture medium.[9]
-
Ensure rapid mixing: Add the DMSO stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[10][11]
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][10] These aliquots should be stored at -20°C or -80°C.[4][7][10] A common recommendation is storage at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative information for working with this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 528.0 g/mol | [1][6] |
| Solubility in DMSO | 30 mg/mL to 250 mg/mL | [1][2][3][4][5][6][7][8] |
| Recommended Stock Solution Concentration | 10 mM - 20 mM | [4][7] |
| Final DMSO Concentration in Cell Culture | < 0.5% | [10][11] |
| Stock Solution Storage Temperature | -20°C or -80°C | [1][4][7][10] |
| Stock Solution Stability | Up to 6 months at -80°C | [2][4][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 528.0 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weighing the Compound: Accurately weigh out 5.28 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[2][4][8]
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.[2][4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to your cell culture medium without the drug.[9]
-
Application to Cells: Use the prepared working solution immediately to treat your cells.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Barnidipine HCl | calcium channel blocker, CCB | CAS# 104757-53-1 | antihypertensive | Mepirodipine; Y 198561; YM-730; YM09730-5 | InvivoChem [invivochem.com]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Barnidipine Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of Barnidipine (B1667753) Hydrochloride in animal studies. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Barnidipine Hydrochloride low in animal models?
A1: The poor oral bioavailability of this compound in animal models, such as rats and dogs, is primarily attributed to its extensive first-pass metabolism in the liver.[1] This means that after oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation and exert its therapeutic effect. The absolute bioavailability has been reported to be as low as 11-18% in rats and 6-9% in dogs.[1]
Q2: What are the main metabolic pathways of this compound?
A2: this compound undergoes metabolism primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A being the major contributor. The main metabolic pathways include:
-
Ester hydrolysis: Cleavage of the ester groups.
-
N-debenzylation: Removal of the benzyl (B1604629) group.
-
Oxidation of the dihydropyridine (B1217469) ring: Conversion to its pyridine (B92270) analog.
These metabolic transformations result in pharmacologically inactive metabolites.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be utilized to enhance the oral bioavailability of poorly water-soluble drugs like this compound by increasing their dissolution rate and/or protecting them from extensive first-pass metabolism. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a higher concentration gradient and improved absorption.
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its solubility and dissolution rate.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can improve drug solubilization and lymphatic transport, bypassing the liver's first-pass metabolism to some extent.
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability results in our rat studies despite using a standard suspension.
-
Possible Cause 1: High First-Pass Metabolism.
-
Troubleshooting: As established, Barnidipine undergoes significant first-pass metabolism. A standard suspension is unlikely to overcome this. Consider formulating the drug using one of the bioavailability enhancement techniques described above (nanosuspension, solid dispersion, or SNEDDS).
-
-
Possible Cause 2: Improper Dosing Technique.
-
Troubleshooting: Ensure accurate and consistent oral gavage technique. Inconsistent administration can lead to variability in the amount of drug reaching the gastrointestinal tract. Refer to the detailed In Vivo Bioavailability Study Protocol below.
-
-
Possible Cause 3: Animal-to-Animal Variability.
-
Troubleshooting: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight, and are properly fasted before dosing.
-
Issue 2: Difficulty in preparing a stable this compound nanosuspension with a consistent particle size.
-
Possible Cause 1: Inappropriate Stabilizer or Concentration.
-
Troubleshooting: The choice and concentration of stabilizer are critical. Screen different stabilizers (e.g., PVP K30, HPMC, Poloxamer 188) and their concentrations to find the optimal combination for this compound. An inadequate amount of stabilizer can lead to particle aggregation (Oswald ripening).
-
-
Possible Cause 2: Suboptimal Processing Parameters in Media Milling.
-
Troubleshooting: Optimize milling parameters such as milling time, bead size, and milling speed. Smaller beads and higher milling speeds generally lead to smaller particle sizes, but excessive energy input can lead to amorphization or degradation. Start with the recommended parameters in the protocol below and adjust systematically.
-
-
Possible Cause 3: Aggregation upon Storage.
-
Troubleshooting: Ensure the zeta potential of the nanosuspension is sufficiently high (typically > |30| mV) for electrostatic stabilization. If not, consider adding a secondary stabilizer that provides steric hindrance. Lyophilization with a cryoprotectant can also improve long-term stability.
-
Issue 3: The prepared amorphous solid dispersion of this compound is physically unstable and recrystallizes over time.
-
Possible Cause 1: Incompatible Polymer.
-
Troubleshooting: The drug and polymer must be miscible. Perform differential scanning calorimetry (DSC) on physical mixtures to assess miscibility. A single glass transition temperature (Tg) indicates good miscibility.
-
-
Possible Cause 2: High Drug Loading.
-
Troubleshooting: High drug loading increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio.
-
-
Possible Cause 3: Inappropriate Storage Conditions.
-
Troubleshooting: Store the solid dispersion in a desiccator at a low temperature. Moisture and high temperatures can act as plasticizers, increasing molecular mobility and promoting recrystallization.[2]
-
Data Presentation
The following tables summarize pharmacokinetic data from animal studies on dihydropyridine calcium channel blockers with poor bioavailability, demonstrating the potential for improvement with advanced formulations. While specific data for this compound nanoformulations is limited in publicly available literature, the data for analogous compounds like Cilnidipine (B1669028) and Lercanidipine provide a strong indication of the expected enhancements.
Table 1: Pharmacokinetic Parameters of Cilnidipine Formulations in Rats Following Oral Administration.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Bulk Cilnidipine | 363.6 ± 23.5 | 5.7 ± 0.5 | 2316.1 ± 163.6 | 100 |
| Cilnidipine Nanosuspension | 572.4 ± 25.3 | 9.8 ± 0.9 | 5588.6 ± 229.5 | ~241 |
Data adapted from a study on Cilnidipine solid lipid nanoparticles, which share similar principles of bioavailability enhancement with nanosuspensions.[3]
Table 2: Pharmacokinetic Parameters of Lercanidipine Hydrochloride Formulations in Rats Following Oral Administration.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Lercanidipine HCl Suspension | 564.88 ± 1.75 | 1.5 ± 0.5 | 2046.54 ± 1.67 | 100 |
| Lercanidipine HCl Solid Dispersion | 1715.317 ± 1.45 | 1.0 ± 0.4 | 6190.64 ± 1.42 | ~302 |
Data from a study on Lercanidipine Hydrochloride solid dispersions.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Media Milling
This protocol is adapted from methods used for other poorly soluble dihydropyridine calcium channel blockers.[5]
Materials:
-
This compound
-
Stabilizer (e.g., Polyvinylpyrrolidone K25 (PVP K25))
-
Zirconium oxide beads (0.5 mm diameter)
-
Purified water
-
Magnetic stirrer with a high-speed stirring capability
-
Glass vials
Procedure:
-
Preparation of the Suspension:
-
Dissolve the stabilizer (e.g., 0.5% w/v PVP K25) in purified water.
-
Disperse the this compound powder (e.g., 0.1% w/v) in the stabilizer solution under constant stirring to form a pre-suspension.
-
-
Milling:
-
Add a specific volume of the pre-suspension to a glass vial containing zirconium oxide beads (e.g., 100% w/v of the suspension).
-
Place the vial on a high-speed magnetic stirrer and mill for a predetermined time (e.g., 20 hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying
This protocol is based on general principles of spray drying for amorphous solid dispersions.[6][7][8]
Materials:
-
This compound
-
Polymer (e.g., Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS-LF))
-
Solvent (e.g., Methanol (B129727) or a mixture of methanol and dichloromethane)
-
Spray dryer instrument
Procedure:
-
Preparation of the Spray Solution:
-
Dissolve both this compound and the polymer (e.g., in a 1:2 drug-to-polymer ratio) in the chosen solvent system to obtain a clear solution. The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters. These will need to be optimized for the specific instrument and formulation, but typical starting parameters are:
-
Inlet temperature: 80-120°C
-
Atomization gas flow rate: 400-600 L/h
-
Feed pump rate: 3-10 mL/min
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
-
Collection and Post-Drying:
-
Collect the dried powder from the cyclone separator.
-
To remove any residual solvent, the powder can be further dried in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion (e.g., 40°C) for 24 hours.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine the drug content and dissolution profile of the solid dispersion.
-
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol provides a general guideline for conducting an oral bioavailability study in rats. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., standard suspension, nanosuspension, solid dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection, though conscious sampling is preferred)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Accurately weigh each rat and calculate the dose volume based on the concentration of the formulation.
-
Administer the this compound formulation orally using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[9]
-
For serial sampling from the same animal, ensure the total blood volume collected does not exceed the recommended limits.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -20°C or -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the standard suspension.
-
Visualizations
References
- 1. Pharmacokinetics of this compound, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic, pharmacokinetic and physical characterization of cilnidipine loaded solid lipid nanoparticles for oral delivery optimized using the principles of design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ardena.com [ardena.com]
- 9. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 10. lar.fsu.edu [lar.fsu.edu]
Technical Support Center: Method Validation for Barnidipine Hydrochloride Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation for Barnidipine (B1667753) Hydrochloride quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a quantitative analytical method for Barnidipine Hydrochloride?
A1: The primary challenges in the quantification of this compound stem from its physicochemical properties and stability. Key difficulties include:
-
Low Aqueous Solubility: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1] This can lead to issues with sample and standard preparation, potentially causing inaccurate and imprecise results.
-
Photostability: Barnidipine, like other 1,4-dihydropyridine (B1200194) derivatives, is sensitive to light.[2][3] Exposure to natural or forced irradiation can lead to degradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) derivative.[1][2] This necessitates careful handling and storage of samples and standards to prevent the formation of photodegradation products that can interfere with the analysis.
-
Impurity Profile: During synthesis and storage, various process-related impurities and degradation products can form.[4][5] A robust analytical method must be able to separate and quantify these impurities from the active pharmaceutical ingredient (API).
-
Bioanalytical Challenges: When quantifying Barnidipine in biological matrices such as human plasma, the low therapeutic dose results in very low plasma concentrations.[6] This requires highly sensitive and selective methods, like LC-MS/MS, to achieve the necessary limits of quantification.[6][7] Matrix effects from plasma components can also interfere with the analysis.
Q2: How can I improve the solubility of this compound for my analysis?
A2: To address the low aqueous solubility of this compound, consider the following strategies:
-
Solvent Selection: Barnidipine is more soluble in organic solvents.[8] Methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.[9][10] For HPLC analysis, the mobile phase often contains a high percentage of an organic modifier like methanol or acetonitrile.[9]
-
pH Adjustment: The solubility of this compound can be pH-dependent. Experimenting with buffered solutions at different pH values for sample and standard preparation might improve solubility.
-
Use of Solubilizing Agents: For certain applications, the use of co-solvents or solubilizing agents like cyclodextrins could be explored to enhance aqueous solubility.[10]
Q3: What precautions should I take regarding the photostability of this compound during analysis?
A3: Due to its light sensitivity, it is crucial to protect this compound from light throughout the analytical process.
-
Use Amber Glassware: Prepare and store all solutions (standards, samples, and mobile phase) in amber-colored volumetric flasks and vials to minimize light exposure.
-
Work in a Low-Light Environment: Whenever possible, perform sample preparation steps in a laboratory with reduced lighting.
-
Protect from Direct Sunlight: Avoid exposing solutions to direct sunlight or strong artificial light.[2][11]
-
Stability Studies: As part of method validation, perform photostability studies by exposing the drug to controlled light conditions to understand its degradation profile and ensure the method can separate the degradants from the parent drug.
Troubleshooting Guides
HPLC Method Troubleshooting
Problem: Poor peak shape (tailing or fronting) for Barnidipine peak.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | The silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen in the Barnidipine structure, leading to peak tailing. Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the column. Alternatively, use a base-deactivated column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Barnidipine and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For reversed-phase columns, operating at a lower pH (e.g., 3-4) can suppress the ionization of silanol groups and improve peak shape. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting. Solution: Dilute the sample and inject a smaller volume or a lower concentration. |
| Contaminated Guard Column or Column Inlet | Particulate matter or strongly retained compounds from the sample matrix can accumulate on the guard column or the inlet of the analytical column. Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace the inlet frit. |
Problem: Inconsistent retention times for Barnidipine.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Improperly mixed mobile phase or evaporation of the more volatile component can lead to shifts in retention time. Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily. Use a mobile phase bottle cap that minimizes evaporation. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column. |
| Pump Malfunction | Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Solution: Purge the pump to remove any air bubbles. If the problem persists, clean or replace the check valves. |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times. Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting samples. A stable baseline is a good indicator of equilibration. |
Sample Preparation Troubleshooting (for Bioanalysis)
Problem: Low recovery of Barnidipine from plasma samples.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal. Solution: For protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) and ratios. For liquid-liquid extraction, optimize the pH of the aqueous phase and test different organic extraction solvents. For solid-phase extraction (SPE), experiment with different sorbents and elution solvents. A published method for Barnidipine in human plasma successfully used solid-phase extraction.[10] |
| Drug Adsorption | Barnidipine may adsorb to the surface of plasticware. Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be considered. |
| Incomplete Protein Precipitation | Insufficient volume of precipitating agent or inadequate vortexing can lead to incomplete protein removal. Solution: Ensure the ratio of precipitating agent to plasma is sufficient (typically 3:1 or 4:1). Vortex the samples vigorously and ensure a distinct protein pellet is formed after centrifugation. |
Experimental Protocols
Representative HPLC Method for this compound in Bulk and Tablets
This protocol is based on a validated RP-HPLC method.[9]
| Parameter | Condition |
| Column | C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time | Approximately 2.8 min |
Representative LC-MS/MS Method for Barnidipine in Human Plasma
This protocol is based on a validated UFLC-MS method.[10]
| Parameter | Condition |
| Column | Phenomenex C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05% Formic acid (60:40 v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Polarity |
| Detection Mode | Selective Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 491 for Barnidipine |
| Internal Standard | Indapamide |
Quantitative Data Summary
Method Validation Parameters for a Representative RP-HPLC Method[9]
| Parameter | Result |
| Linearity Range | 3 - 18 µg/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 0.231 µg/mL |
| Limit of Quantification (LOQ) | 0.701 µg/mL |
| Accuracy (% Recovery) | 99.83% - 99.91% |
Solubility of Barnidipine in Various Solvents at 298.15 K[12]
| Solvent | Mole Fraction Solubility (x 10^3) |
| Isopropyl myristate | 0.00502 |
| Benzene | 0.00556 |
| Water | 0.0142 |
| Ethyl acetate | 0.0782 |
| Acetonitrile | 0.235 |
| Acetone | 0.617 |
| 1,2-Dichloroethane | 0.667 |
| Methanol | 1.87 |
| Ethanol | 1.87 |
Visualizations
Caption: Photodegradation pathway of Barnidipine.
Caption: HPLC troubleshooting workflow for Barnidipine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of impurities of this compound, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility data and solubility parameters of barnidipine in different pure solvents [digibug.ugr.es]
- 7. sciex.com [sciex.com]
- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Barnidipine Hydrochloride Versus Nifedipine in Renal Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two prominent L-type calcium channel blockers, Barnidipine Hydrochloride and Nifedipine, in the context of renal hypertension. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in relevant preclinical studies.
Mechanism of Action and Signaling Pathway
Both Barnidipine and Nifedipine are dihydropyridine (B1217469) calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] In the context of renal hypertension, this action extends to the renal vasculature, influencing renal blood flow, glomerular filtration rate, and tubular function.
The primary signaling pathway for both drugs involves the blockade of L-type calcium channels, which disrupts the calcium-dependent signaling cascade responsible for smooth muscle contraction. By preventing calcium influx, these drugs effectively uncouple membrane depolarization from vasoconstriction.
Comparative Efficacy in Renal Hypertension Models
Table 1: Effects on Systemic and Renal Hemodynamics in L-NAME-Induced Hypertensive Models
| Parameter | This compound | Nifedipine |
| Animal Model | L-NAME-induced hypertensive rats[2] | L-NAME-induced hypertensive humans[1] |
| Dosage | 3 mg/kg/day p.o.[2] | Infusion[1] |
| Systolic Blood Pressure (SBP) | Significant decrease compared to L-NAME alone group[2] | - |
| Renal Blood Flow (RBF) | - | Reversal of L-NAME-induced decrease from 1182±101 to 785±53 mL/min[1] |
| Renal Vascular Resistance (RVR) | - | Partial restoration of L-NAME-induced increase[1] |
| Glomerular Filtration Rate (GFR) | - | Complete normalization of L-NAME-induced decrease from 114±6 to 104±6 mL/min[1] |
Table 2: Effects on Proteinuria and Natriuresis
| Parameter | This compound | Nifedipine |
| Animal Model | Spontaneously Hypertensive Rats (SHR)[3] | L-NAME-induced hypertensive humans[1] |
| Effect on Proteinuria/Albuminuria | Significantly reduced urinary protein excretion[3] | - |
| Effect on Natriuresis | - | Complete normalization of L-NAME-induced antinatriuresis[1] |
Experimental Protocols
Detailed methodologies for inducing renal hypertension are crucial for the interpretation and replication of experimental findings. Below are summaries of commonly used protocols.
L-NAME-Induced Hypertension Model
This model is established by the chronic administration of N(ω)-Nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). The resulting decrease in nitric oxide (NO) bioavailability leads to endothelial dysfunction, vasoconstriction, and a sustained increase in blood pressure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Barnidipine ameliorates the vascular and renal injury in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with a Ca(2+) channel blocker, barnidipine, reduces platelet-derived growth factor B-chain mRNA in glomeruli of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Barnidipine and Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
Barnidipine (B1667753) and lercanidipine (B1674757) are both third-generation dihydropyridine (B1217469) calcium channel blockers (CCBs) recognized for their long-lasting antihypertensive effects.[1][2] This guide provides an objective in vitro comparison of these two compounds, focusing on their pharmacological properties and mechanisms of action, supported by experimental data from various studies.
Mechanism of Action: Targeting L-type Calcium Channels
Both barnidipine and lercanidipine exert their primary effect by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[1][3][4] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. The sustained action of both drugs is attributed to their high lipophilicity, which allows for accumulation in the cell membrane and a prolonged interaction with the calcium channels.[1][5]
Lercanidipine has also been shown to exhibit effects on T-type calcium channels, which may contribute to its pharmacological profile.[4][6]
Signaling pathway for Barnidipine and Lercanidipine.
Quantitative Data Summary
The following tables summarize key in vitro pharmacological parameters for barnidipine and lercanidipine based on available literature. It is important to note that these values were determined in different studies under varying experimental conditions and are therefore not directly comparable.
Table 1: In Vitro Pharmacological Parameters of Barnidipine
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| Ki for [3H]nitrendipine binding | 0.21 nM | Brain cortex membranes | Rat | [5] |
| EC50 for L-type Ca2+ current block | 18 nM (-40 mV holding potential) | Ventricular cardiomyocytes | Rat | [7] |
| EC50 for L-type Ca2+ current block | 80 nM (-80 mV holding potential) | Ventricular cardiomyocytes | Rat | [7] |
| Vasorelaxation | Potent relaxation of KCl-induced contractions | Aorta | Guinea Pig | [8] |
Table 2: In Vitro Pharmacological Parameters of Lercanidipine
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| Calcium Channel Affinity | High affinity for dihydropyridine subunit of L-type Ca2+ channel | Not specified | Not specified | [4] |
| Vasorelaxation | More potent than nitrendipine (B1678957) against KCl-induced contractions | Aorta | Rat | [4] |
| Vascular Selectivity (Aorta vs. Bladder) | 177-fold | Aorta, Bladder | Rat | [4] |
| Vascular Selectivity (Aorta vs. Colon) | 8.5-fold | Aorta, Colon | Rat | [4] |
| T-type/L-type Channel Blockade Ratio | 1.05 (S-lercanidipine) - 1.15 (R-lercanidipine) | Ventricular myocytes | Guinea Pig | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These represent typical protocols used in the characterization of dihydropyridine calcium channel blockers.
Vasorelaxation Assay in Isolated Aortic Rings
This assay assesses the ability of a compound to relax pre-contracted vascular smooth muscle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Barnidipine compared to lercanidipine in addition to losartan on endothelial damage and oxidative stress parameters in patients with hypertension and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a new analytical method for Barnidipine Hydrochloride with reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Barnidipine (B1667753) Hydrochloride, a potent dihydropyridine (B1217469) calcium channel blocker. The objective is to offer a detailed reference for validating a new analytical method by comparing its performance against established techniques, supported by experimental data and detailed protocols.
Introduction to Barnidipine Hydrochloride Analysis
This compound is an effective antihypertensive agent.[1][2][3] Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. This guide explores and compares Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Reference Standards
A crucial component of method validation is the use of well-characterized reference standards. This compound reference standards are available from various commercial suppliers and should be of high purity (typically ≥98%). These standards are essential for establishing calibration curves and assessing the accuracy and precision of the analytical method under validation.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparative summary of different analytical techniques used for this compound analysis.
| Parameter | RP-HPLC Method | HPTLC Method | UV-Vis Spectrophotometric Method | LC-MS/MS Method |
| Principle | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation based on differential migration of components on a thin layer of adsorbent material. | Measurement of light absorption by the analyte in a solution. | Separation by liquid chromatography followed by mass-based detection. |
| Linearity Range | 3-18 µg/mL[1] | 500-5000 ng/spot[4] | 2-16 µg/mL[5] | 5.0 pg/mL - 8000 pg/mL[6] |
| Limit of Detection (LOD) | - | - | 0.34 µg/mL[7] | 0.1 pg/mL (in neat solution)[6] |
| Limit of Quantification (LOQ) | - | - | 1.02 µg/mL[7] | 5 pg/mL (in human plasma)[6] |
| Accuracy (% Recovery) | 99.83-99.91%[1] | 98.75-102.12%[4] | 99.72-101.66%[7] | >80%[6] |
| Precision (%RSD) | <2% | 0.49-2.07%[4] | <2%[7] | <9.86%[8] |
| Instrumentation | HPLC system with UV detector | HPTLC system with densitometric scanner | UV-Vis Spectrophotometer | LC-MS/MS system |
| Primary Application | Quality control of bulk drug and formulations. | Quantification in pharmaceutical matrix.[9] | Routine analysis in quality control.[7] | Quantification in human plasma for pharmacokinetic studies.[6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of any analytical method. The following sections outline the experimental protocols for the compared methods.
RP-HPLC Method
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
Chromatographic Conditions:
-
Column: C8 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol (B129727): Water (80:20 v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions in the range of 3-18 µg/mL by further diluting the stock solution with the mobile phase.[1]
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision: Evaluate repeatability (intra-day precision) by analyzing six replicate injections of the standard solution. Assess intermediate precision (inter-day precision) by repeating the analysis on different days. The relative standard deviation (%RSD) should be less than 2%.
HPTLC Method
Instrumentation: HPTLC system with a sample applicator and a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl acetate: Diethyl amine (8:2.5:0.5 v/v/v)[4]
-
Application Volume: 10 µL
-
Detection Wavelength: 290 nm[4]
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions to cover the calibration range of 500–5000 ng/spot.[4]
Sample Preparation:
-
Extract a known amount of the powdered tablet with methanol.
-
Filter the extract and dilute appropriately to obtain a concentration within the linearity range.
Validation Parameters:
-
Linearity: Apply different volumes of the standard solution on the HPTLC plate to obtain a concentration range of 500–5000 ng/spot.[4] Scan the plate and plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by the standard addition method at three levels.
-
Precision: Determine intra-day and inter-day precision by analyzing the standard solution multiple times on the same day and on different days, respectively.
UV-Visible Spectrophotometric Method
Instrumentation: A double beam UV-Visible Spectrophotometer.
Methodology:
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.
-
Prepare a series of dilutions in the concentration range of 2-16 µg/mL.[5][7]
Sample Preparation:
-
Prepare a sample solution from the pharmaceutical formulation with a concentration expected to be within the linear range using methanol as the solvent.
Validation Parameters:
-
Linearity: Measure the absorbance of the standard solutions at 237 nm and plot a calibration curve of absorbance versus concentration.
-
Accuracy: Determine the accuracy by the standard addition method.
-
Precision: Assess the precision by measuring the absorbance of a standard solution multiple times.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A high-level overview of the analytical method validation workflow.
Caption: Interrelationship of key parameters in analytical method validation.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cendekia.unisza.edu.my [cendekia.unisza.edu.my]
- 6. sciex.com [sciex.com]
- 7. eprints.um.edu.my [eprints.um.edu.my]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Exploring an experimental combination of analytical quality by design and green analytical chemistry approaches for development of HPTLC densitometric protocol for the analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Navigating Barnidipine Hydrochloride Quantification: A Comparative Guide to Immunoassays and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Barnidipine (B1667753) Hydrochloride is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. While chromatographic methods have traditionally dominated the analytical landscape for this calcium channel blocker, the potential for high-throughput screening offered by immunoassays warrants a thorough comparison. This guide provides an objective analysis of the performance of a hypothetical immunoassay against established chromatographic techniques, with a focus on the critical aspects of cross-reactivity and interference.
Performance Comparison: Immunoassay vs. Chromatographic Methods
The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the expected performance characteristics of a competitive immunoassay for Barnidipine Hydrochloride against validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
| Parameter | Competitive Immunoassay (Hypothetical) | RP-HPLC[1] | LC-MS/MS[2][3] |
| Principle | Antigen-antibody binding | Separation based on polarity | Separation based on polarity and mass-to-charge ratio |
| Lower Limit of Quantification (LLOQ) | ng/mL to pg/mL range | 3 µg/mL | 0.5 pg/mL to 5 pg/mL |
| **Linearity (R²) ** | Typically >0.99 | 0.9992 | >0.99 |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Specificity | Potential for cross-reactivity | High | Very High |
| Cost per Sample | Low | Medium | High |
| Expertise Required | Moderate | High | Very High |
Understanding Cross-Reactivity in a this compound Immunoassay
Cross-reactivity is a critical parameter in any immunoassay, defining the extent to which the antibody binds to compounds other than the target analyte. For this compound, the primary sources of cross-reactivity would be its metabolites. The main metabolic pathways for barnidipine include hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine (B1217469) ring.[4][5]
Potential Cross-Reactants:
-
M-3: Hydrolyzed product of the benzyl-pyrrolidinyl ester.
-
M-4: Oxidized pyridine (B92270) product of M-3.
-
N-debenzylated product: Minor metabolite.
-
Pyridine form of barnidipine: Minor metabolite.
The degree of cross-reactivity would depend on the epitope recognized by the monoclonal or polyclonal antibodies used in the assay. An antibody targeting a region of the molecule that is altered during metabolism would exhibit low cross-reactivity, leading to a more specific assay for the parent drug.
Investigating Interference in Analytical Methods
Interference refers to the effect of a sample component, other than the analyte of interest, on the accuracy of the measurement. In the context of this compound analysis, potential interferents include process-related impurities and co-administered drugs.
A study on the synthesis and characterization of this compound impurities identified several related compounds that could potentially interfere with an immunoassay if they share structural similarities with the antibody's binding site.[6][7][8] Chromatographic methods, particularly LC-MS/MS, offer superior selectivity and can resolve the parent drug from its metabolites and impurities, minimizing the risk of interference.[2][3]
Experimental Protocols
Hypothetical Competitive ELISA for this compound
This protocol outlines a standard procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule quantification.
-
Coating: A 96-well microtiter plate is coated with a Barnidipine-protein conjugate (e.g., Barnidipine-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific anti-Barnidipine antibody. The free Barnidipine in the sample competes with the coated Barnidipine-protein conjugate for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of Barnidipine in the sample.
Reference Chromatographic Method: RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Barnidipine HCl has been reported with the following key parameters[1]:
-
Mobile Phase: Methanol: Water (80:20 v/v)
-
Column: C8 (250×4.6mm×5μ)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 237 nm
-
Retention Time: 2.8 min
Visualizing Analytical Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive ELISA for this compound.
Caption: Potential cross-reactivity and interference in a Barnidipine immunoassay.
References
- 1. saudijournals.com [saudijournals.com]
- 2. sciex.com [sciex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolism and pharmacokinetics of this compound, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound, a potent calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of impurities of this compound, an antihypertensive drug substance [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereoselective Efficacy of Barnidipine Hydrochloride in Isolated Aortic Rings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasodilatory effects of barnidipine (B1667753) hydrochloride's enantiomers in isolated aortic rings. Supported by experimental data, this document delves into the stereoselective nature of this dihydropyridine (B1217469) calcium channel blocker and its performance relative to other vasoactive agents.
Barnidipine, a potent dihydropyridine calcium channel blocker, possesses two chiral centers, resulting in four distinct stereoisomers. The commercially available formulation of barnidipine is the (+)-(3'S, 4S) enantiomer, which has been identified as the most pharmacologically active and potent isomer.[1][2] This guide will explore the differential efficacy of these enantiomers in inducing vasorelaxation in isolated aortic tissue, a standard preclinical model for assessing vascular smooth muscle activity.
Comparative Efficacy of Barnidipine Enantiomers
In vitro studies on isolated guinea pig aorta have demonstrated a clear stereoselectivity in the vasodilatory activity of barnidipine's optical isomers. The enantiomers produced concentration-dependent relaxation of aortic rings pre-contracted with potassium chloride (40 mM). The order of potency was determined to be:
Barnidipine ((+)-(3'S, 4S)) > (3'R, 4R) ≈ (3'R, 4S) > (3'S, 4R) [3]
This indicates that the (3'S, 4S) configuration, barnidipine itself, is the most potent enantiomer in relaxing vascular smooth muscle. The potency ratio between the most potent enantiomer (barnidipine) and the least potent enantiomer ((3'S, 4R)) was found to be 118, highlighting a significant difference in their pharmacological activity.[3] This stereoselectivity is attributed to the spatial arrangement of the molecules, which influences their binding affinity to the L-type calcium channels in the vascular smooth muscle cells.
Comparison with Other Dihydropyridine Calcium Channel Blockers
Direct comparative studies of barnidipine enantiomers against the enantiomers of other dihydropyridine calcium channel blockers in isolated aortic rings are limited. However, data from various studies on commonly used calcium channel blockers provide a basis for a broader comparison. It's important to note that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Drug | Animal Model | Pre-contraction Agent | IC50 (M) |
| Barnidipine (racemic) | Rat Aorta | Depolarizing conditions | More potent than Nifedipine |
| Nifedipine | Rat Aortic Rings | KCl (40 mM) | - |
| Amlodipine | Rat Aortic Rings | KCl (40 mM) | 7.5 x 10-9 |
| Lercanidipine (B1674757) | Rabbit Aorta | KCl (80 mM) | IC50 ratio (cardiac/vascular) = 730 |
Table 1: Comparative vasorelaxant effects of various dihydropyridine calcium channel blockers in isolated aortic preparations. Data is compiled from multiple sources and should be used for general comparison.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for assessing the efficacy of vasoactive compounds in isolated aortic rings, based on standard laboratory practices.
Preparation of Isolated Aortic Rings
-
Animal Model: Male guinea pigs or rats are humanely euthanized.
-
Aorta Excision: The thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Cleaning and Sectioning: Adherent connective and adipose tissues are removed from the aorta. The aorta is then cut into rings of approximately 2-3 mm in width.
-
Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be gently removed by rubbing the intraluminal surface with a small wire or wooden stick. The successful removal of the endothelium is typically confirmed by the absence of relaxation in response to acetylcholine.
Isometric Tension Recording
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Tension Adjustment: An optimal resting tension is applied to the aortic rings (typically 1.5-2.0 g) and the tissues are allowed to equilibrate for a period of 60-90 minutes. During this period, the bathing solution is changed every 15-20 minutes.
-
Induction of Contraction: A stable contraction is induced by adding a contractile agent to the organ bath. Potassium chloride (KCl) at a concentration of 40-80 mM is commonly used to induce depolarization-mediated contraction, which is primarily dependent on the influx of extracellular calcium through L-type calcium channels.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the test compounds (barnidipine enantiomers or other calcium channel blockers) are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by KCl. The concentration of the drug that produces 50% of the maximal relaxation is determined as the IC50 value. The negative logarithm of the IC50 value can be expressed as the pD2 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and the general workflow of an isolated aortic ring experiment.
Caption: Mechanism of action of barnidipine enantiomers in vascular smooth muscle cells.
Caption: Experimental workflow for the isolated aortic ring assay.
Conclusion
The available evidence strongly indicates that the vasodilatory effects of barnidipine hydrochloride are stereoselective, with the clinically used (+)-(3'S, 4S) enantiomer being the most potent isomer. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of dihydropyridine calcium channel blockers. While direct comparative data with the enantiomers of other calcium channel blockers in the same experimental setup is scarce, the high potency of barnidipine suggests a significant vasorelaxant effect. Further research providing specific IC50 or pD2 values for all four enantiomers of barnidipine would be invaluable for a more precise quantitative comparison and a deeper understanding of its structure-activity relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular-selective effect of lercanidipine and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Barnidipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Barnidipine (B1667753) Hydrochloride with other leading calcium channel blockers, supported by experimental data. The information is intended to assist researchers and drug development professionals in their evaluation of antihypertensive compounds.
Barnidipine Hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its therapeutic effect in managing hypertension stems from its selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[1] This guide delves into the correlation between its performance in laboratory-based (in vitro) assays and its therapeutic effects observed in living organisms (in vivo).
In Vitro Efficacy: Targeting the L-type Calcium Channel
The in vitro efficacy of this compound is primarily assessed through its ability to bind to L-type calcium channels and inhibit calcium ion influx, resulting in the relaxation of vascular smooth muscle.
Key In Vitro Metrics:
| Compound | Assay | Species/Tissue | Key Parameter | Value |
| Barnidipine | [3H]nitrendipine Binding | - | Ki | 0.21 nM[4] |
| Barnidipine | L-type Ca2+ Current (ICa(L)) Block | Rat Ventricular Cardiomyocytes | EC50 (-80 mV holding potential) | 80 nM[5][6] |
| Barnidipine | L-type Ca2+ Current (ICa(L)) Block | Rat Ventricular Cardiomyocytes | EC50 (-40 mV holding potential) | 18 nM[5][6] |
| Amlodipine (B1666008) | Ca2+-induced Contraction | Depolarized Rat Aorta | IC50 | 1.9 nM[7][8] |
| Amlodipine | KCl-induced Contraction | Rat Aortic Rings | IC50 | 7.5 nM[9] |
| Amlodipine | KCl-induced Contraction | Pig Coronary Artery Rings | IC50 | 22 nM[9] |
| Amlodipine | KCl-induced Contraction | Human Coronary Artery Rings | IC50 | 21 nM[9] |
| Nifedipine | L-type Ca2+ Current (ICa(L)) Block | Rat Ventricular Cardiomyocytes | EC50 (-80 mV holding potential) | 130 nM[5] |
| Nifedipine | L-type Ca2+ Current (ICa(L)) Block | Rat Ventricular Cardiomyocytes | EC50 (-40 mV holding potential) | 6 nM[5] |
Experimental Protocols:
[3H]-Nitrendipine Binding Assay: This competitive radioligand binding assay quantifies the affinity of a compound for the dihydropyridine binding site on the L-type calcium channel.
-
Membrane Preparation: Vascular smooth muscle membranes are prepared from tissues like bovine aorta.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]-nitrendipine and varying concentrations of the test compound (e.g., Barnidipine).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-nitrendipine (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Isolated Aortic Ring Vasodilation Assay: This functional assay measures the ability of a compound to relax pre-contracted vascular smooth muscle.
-
Tissue Preparation: Thoracic aortas are excised, cleaned, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent like potassium chloride (KCl) or phenylephrine.
-
Drug Addition: Cumulative concentrations of the test compound are added to the bath, and the resulting relaxation is recorded isometrically.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (IC50 or EC50) is calculated.
In Vivo Efficacy: Antihypertensive Effects
The in vivo efficacy of this compound is demonstrated by its ability to lower blood pressure in animal models of hypertension and in human clinical trials.
Key In Vivo Findings:
| Compound | Animal Model/Patient Population | Dosage | Primary Outcome | Result |
| Barnidipine | Spontaneously Hypertensive Rats (SHR) | 3, 10, 30 µg/kg (IV) | Reduction in Mean Arterial Pressure (MAP) | 8, 26, and 45 mmHg reduction, respectively[10] |
| Amlodipine | Spontaneously Hypertensive Rats (SHR) | 100, 300, 1000 µg/kg (IV) | Reduction in Mean Arterial Pressure (MAP) | Equipotent effects to Barnidipine at ~30-fold higher doses[10] |
| Barnidipine | Patients with Essential Hypertension | 10 mg once daily | Office Blood Pressure Reduction | -10.3 / -9.4 mmHg (Systolic/Diastolic)[11][12] |
| Amlodipine | Patients with Essential Hypertension | 5-10 mg once daily | Office Blood Pressure Reduction | -16.6 / -9.1 mmHg (Systolic/Diastolic)[11][12] |
| Barnidipine | Patients with Mild to Moderate Essential Hypertension | 10 mg once daily | Blood Pressure Reduction | From 165/100 mmHg to 145/89 mmHg[13] |
| Nitrendipine | Patients with Mild to Moderate Essential Hypertension | 10 mg once daily | Blood Pressure Reduction | From 163/100 mmHg to 143/90 mmHg[13] |
Experimental Protocols:
Spontaneously Hypertensive Rat (SHR) Model: The SHR is a widely used genetic model of essential hypertension.
-
Animal Model: Adult male SHRs are typically used.
-
Drug Administration: Barnidipine or a comparator drug is administered, often intravenously or orally.
-
Blood Pressure Measurement: Blood pressure is monitored continuously via an indwelling arterial catheter or at intervals using the tail-cuff method.
-
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure from baseline are calculated and compared between treatment groups.
Human Clinical Trials for Hypertension:
-
Study Design: Typically randomized, double-blind, controlled trials.
-
Patient Population: Patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).[14]
-
Treatment: Patients receive a once-daily oral dose of Barnidipine or a comparator drug (or placebo) for a specified duration (e.g., 6-24 weeks).[11][14]
-
Blood Pressure Monitoring: Office blood pressure is measured at regular intervals. Ambulatory blood pressure monitoring may also be used for a 24-hour assessment.
-
Efficacy Endpoints: The primary endpoint is the change in blood pressure from baseline. Responder rates (percentage of patients achieving a target blood pressure) are also commonly assessed.
Correlation of In Vitro and In Vivo Efficacy
The high in vitro potency of this compound in blocking L-type calcium channels and inducing vasodilation translates to a significant and sustained antihypertensive effect in vivo. Its high affinity for the channel (low Ki value) and potent functional antagonism (low EC50/IC50 values) are consistent with its ability to effectively lower blood pressure at therapeutic doses.
The voltage-dependent nature of its channel blockade, with increased potency at more depolarized membrane potentials, suggests that Barnidipine is particularly effective in the tonically constricted vasculature characteristic of hypertension.[5][6] Furthermore, its slow onset and offset of block at the molecular level contribute to its long duration of action in vivo, allowing for once-daily dosing.[5][6]
Comparisons with other calcium channel blockers reveal that while in vitro potencies can vary depending on the specific assay, Barnidipine demonstrates comparable or superior in vivo antihypertensive efficacy at clinically relevant doses.[3] For instance, in spontaneously hypertensive rats, barnidipine was found to be approximately 30 times more potent than amlodipine in reducing mean arterial pressure.[10]
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of Barnidipine's action.
Caption: Experimental workflow from in vitro to in vivo.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Barnidipine: a new calcium channel blocker for hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential renal and mesenteric vasodilation induced by barnidipine and amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct vasodilation, without reflex neurohormonal activation, induced by barnidipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Barnidipine, a novel calcium antagonist for once-daily treatment of hypertension: a multicenter, double-blind, placebo-controlled, dose-ranging study. Dutch Barnidipine Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Barnidipine Hydrochloride Effects Across Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Barnidipine (B1667753) Hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, across various animal strains used in preclinical research. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the reproducibility and translational potential of barnidipine's antihypertensive, cardioprotective, and neuroprotective properties.
Antihypertensive and Renal Protective Effects
Barnidipine Hydrochloride consistently demonstrates potent antihypertensive effects across different rat models of hypertension, including spontaneously hypertensive rats (SHR) and L-NAME-induced hypertensive rats. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][2]
A key reproducible finding is barnidipine's preferential vasodilation of renal and mesenteric vascular beds. In conscious SHR, barnidipine reduces mean arterial pressure at doses thirty times lower than amlodipine (B1666008).[3] This vasodilation is associated with a decrease in renal vascular resistance and a diuretic effect, suggesting a beneficial impact on renal function.[4][5]
In the L-NAME-induced model of hypertension, which is characterized by endothelial dysfunction, barnidipine not only lowers systolic blood pressure but also restores impaired endothelium-dependent relaxation in mesenteric and renal arteries.[6] This effect is linked to an increase in endothelial nitric oxide synthase (eNOS) expression and a reduction in oxidative and inflammatory biomarkers.[6]
Comparative Data on Antihypertensive Effects
| Animal Strain/Model | Treatment Protocol | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | 0.3-3 mg/kg p.o. | Dose-dependent decrease in blood pressure and renal vascular resistance; increased urinary volume.[4][5] | [4][5] |
| Spontaneously Hypertensive Rat (SHR) | 3, 10, 30 µg/kg i.v. | Dose-dependent reduction in mean arterial pressure (8, 26, and 45 mmHg, respectively); preferential reduction in renal and mesenteric vascular resistance at lower doses.[3] | [3] |
| L-NAME-Induced Hypertensive Rats | 3 mg/kg/day p.o. for 3 weeks | Significant decrease in systolic blood pressure; restoration of endothelium-dependent relaxation in mesenteric and renal arteries; increased arterial and renal eNOS expression.[6] | [6] |
| Anesthetized Dogs | 0.3-3 µg/kg i.v. | Dose-dependent decrease in blood pressure; increased or preserved blood flow in vertebral, coronary, femoral, and renal arteries.[4][5] | [4][5] |
Cardioprotective Effects
While direct comparative studies of barnidipine in different cardiac disease models are limited, research on structurally similar dihydropyridines, such as benidipine (B10687) and cilnidipine (B1669028), in Dahl salt-sensitive (DS) rats provides strong evidence for the class's cardioprotective effects. DS rats, when fed a high-salt diet, develop hypertension, left ventricular hypertrophy, and diastolic dysfunction, making them a relevant model for studying hypertensive heart disease.
In this model, benidipine has been shown to ameliorate myocardial remodeling and left ventricular hypertrophy, partly by decreasing the expression of endothelin-1 (B181129) (ET-1) and transforming growth factor-beta1 (TGF-β1) in the left ventricle.[7][8] Furthermore, cilnidipine demonstrated superior cardioprotective effects compared to amlodipine in DS rats, attenuating left ventricular fibrosis, diastolic dysfunction, and concentricity to a greater extent.[9] These effects were attributed to greater antioxidant and anti-inflammatory actions and inhibition of cardiac renin-angiotensin system gene expression.[9]
These findings suggest that barnidipine likely confers cardioprotection beyond its blood pressure-lowering effects, a hypothesis that warrants further direct investigation in various animal strains.
Comparative Data on Cardioprotective Effects of Related Dihydropyridines
| Animal Strain/Model | Drug | Treatment Protocol | Key Findings | Reference |
| Dahl Salt-Sensitive (DS) Rats | Benidipine | 1 mg/kg/day p.o. for 5 weeks | Ameliorated myocardial remodeling and left ventricular hypertrophy; decreased expression of ET-1 and TGF-β1 in the left ventricle.[7][8] | [7][8] |
| Dahl Salt-Sensitive (DS) Rats | Benidipine | 10 mg/kg in chow for 6 weeks | Attenuated cardiac and renal injury; decreased cardiac mass and aortic wall weight.[10] | [10] |
| Dahl Salt-Sensitive (DS) Rats | Cilnidipine | 3 mg/kg/day p.o. for 4 weeks | Attenuated LV fibrosis and diastolic dysfunction to a greater extent than amlodipine; greater inhibition of cardiac oxidative stress and inflammation.[9] | [9] |
Neuroprotective Effects
The evidence for the neuroprotective effects of barnidipine is less established and shows variability depending on the animal model of neurological injury. In a rat model of spinal cord ischemia-reperfusion injury, a single 10 mg/kg dose of barnidipine was not effective in preventing injury.[11]
However, studies on other L-type calcium channel blockers suggest potential neuroprotective benefits in the context of cerebral ischemia. For instance, lercanidipine (B1674757) has shown significant neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAo), mediated by the attenuation of oxidative stress, inflammation, and apoptosis.[12] Similarly, cilnidipine, a dual L/N-type calcium channel blocker, reduced the size of cerebral infarction in a rat focal brain ischemia model, an effect attributed to its N-type calcium channel blocking activity.[13]
The discrepancy in these findings highlights the importance of the specific pathological context and potentially the drug's affinity for different calcium channel subtypes in determining its neuroprotective efficacy. Further research is needed to clarify the neuroprotective potential of barnidipine in various models of neurological disease.
Comparative Data on Neuroprotective Effects
| Animal Strain/Model | Drug | Treatment Protocol | Key Findings | Reference |
| Rat Spinal Cord Ischemia-Reperfusion | Barnidipine | 10 mg/kg single dose | Not effective in preventing spinal ischemia-reperfusion injury.[11] | [11] |
| Rat Middle Cerebral Artery Occlusion (MCAo) | Lercanidipine | 0.5 mg/kg i.p. | Significant reduction in neurological deficit, motor deficits, and cerebral infarction volume; attenuated oxidative stress, inflammation, and apoptosis.[12] | [12] |
| Rat Focal Brain Ischemia | Cilnidipine | N/A | Reduced the size of cerebral infarction, potentially due to N-type calcium channel blockade.[13] | [13] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are rooted in its molecular action on L-type calcium channels and the subsequent cascade of cellular events. The following diagrams illustrate the primary signaling pathway and a general experimental workflow for evaluating its effects in animal models.
Experimental Protocols
Measurement of Blood Pressure in Conscious Rats
-
Telemetry (Gold Standard): A telemetric device is surgically implanted into the abdominal aorta of the rat. This allows for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals. Data is typically recorded for a set duration at specific time points throughout the study.[14]
-
Tail-Cuff Plethysmography (Non-invasive): This method involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure. While less invasive, it can be influenced by stress from restraint and heating of the tail, which is necessary to detect the pulse. Careful acclimatization of the animals is crucial for obtaining reliable data.[15][16]
Assessment of Cardiac Function in Rats
-
Echocardiography: This non-invasive technique uses ultrasound to assess cardiac structure and function. M-mode, two-dimensional, and Doppler imaging can be used to measure left ventricular dimensions, wall thickness, fractional shortening, ejection fraction, and blood flow velocities.[17][18][19]
-
Pressure-Volume (PV) Loop Analysis: This invasive technique is considered the gold standard for detailed hemodynamic assessment. A conductance catheter is inserted into the left ventricle to simultaneously measure pressure and volume throughout the cardiac cycle. This allows for the determination of load-independent measures of systolic and diastolic function, such as the end-systolic pressure-volume relationship (ESPVR) and the end-diastolic pressure-volume relationship (EDPVR).[20]
Conclusion
The available evidence indicates that the antihypertensive and renal protective effects of this compound are highly reproducible across different animal strains and models of hypertension. Its cardioprotective effects, inferred from studies with similar dihydropyridines, also appear to be a consistent class effect. The neuroprotective potential of barnidipine is less certain and appears to be highly dependent on the specific context of the neurological injury.
For researchers and drug development professionals, these findings suggest that barnidipine is a robust candidate for further investigation, particularly in the areas of hypertensive heart and kidney disease. When designing preclinical studies, the choice of animal model should be carefully considered based on the specific therapeutic effect being investigated. The use of gold-standard methodologies for endpoint assessment, such as telemetry for blood pressure measurement and PV loop analysis for cardiac function, will enhance the reproducibility and translational relevance of the findings.
References
- 1. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benidipine improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential renal and mesenteric vasodilation induced by barnidipine and amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of barnidipine on blood flow to major organs and renal function in anaesthetized dogs and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Barnidipine ameliorates the vascular and renal injury in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benidipine Inhibits Expression of ET-1 and TGF-β1 in Dahl Salt-Sensitive Hypertensive Rats [jstage.jst.go.jp]
- 8. Benidipine inhibits expression of ET-1 and TGF-beta1 in Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible linkage between renal injury and cardiac remodeling in Dahl salt-sensitive rats treated with the calcium channel antagonist benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of barnidipine on an experimental ischemia reperfusion model of spinal cord injury and comparison with methyl prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker cilnidipine in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Echocardiographic assessment of cardiac structure and function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of echocardiographic methods for assessing left ventricular dysfunction in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Barnidipine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Barnidipine (B1667753) Hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Barnidipine Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker used in hypertension research and development. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions to be observed when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and its containers is through a licensed professional waste disposal service or by controlled incineration.[4] Disposal must always be in accordance with local, state, and federal regulations.[1]
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
- Segregate this waste from other laboratory waste streams to ensure proper handling and disposal.
2. Containerization:
- Place solid this compound waste into a clearly labeled, sealed container.
- For solutions, use a compatible, leak-proof container. Do not mix with other waste chemicals unless compatibility has been confirmed.
- Label the container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Storage:
- Store the waste container in a designated, secure area away from incompatible materials.[4]
- The storage area should be cool, dry, and well-ventilated.
4. Arrange for Professional Disposal:
- Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide the waste manifest with accurate information about the chemical and its quantity.
- The primary method of disposal for pharmaceutical waste of this nature is typically high-temperature incineration at a permitted facility.[5][6]
Important Considerations:
-
Do Not Dispose Down the Drain: Do not discharge this compound or its solutions into the sewer system.[2] Many pharmaceuticals are not effectively removed by wastewater treatment processes and can pose a risk to aquatic life.[7]
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][8] Be aware of and compliant with all applicable regulations.
Quantitative Data
| Parameter | Value and Conditions | Source(s) |
| Lower Limit of Quantification (LLOQ) in Human Plasma | 0.5 pg/mL (using LC-MS/MS) | [9] |
| Linearity Range in Human Plasma | 0.5 pg/mL to 250 pg/mL | [9] |
| Detection Limit in Human Serum | 1 ng/mL (using HPLC with electrochemical detection) | [10] |
Experimental Protocols
Currently, there are no established and validated experimental protocols for the routine laboratory-scale chemical degradation or inactivation of this compound for disposal purposes. Research has shown that Barnidipine undergoes photodegradation when exposed to natural or artificial light, leading to the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative.[11][12] However, this process is not recommended as a primary disposal method due to the potential for incomplete degradation and the formation of other byproducts. The most reliable and compliant disposal method remains incineration by a licensed facility.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. medkoo.com [medkoo.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guidance for Handling Barnidipine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Barnidipine Hydrochloride, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.[1][2][3]
| PPE Category | Recommendation | Best Practices |
| Eye/Face Protection | Use appropriate safety glasses with side-shields or goggles.[1][2] | Ensure a snug fit. A face shield may be necessary for operations with a high risk of splashing. An eyewash station should be readily accessible.[1][2][4] |
| Skin Protection | Wear appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003).[1] Wear protective clothing and a lab coat.[1][3] | Due to a lack of specific data on glove material compatibility, it is crucial to inspect gloves for any signs of degradation before use.[5] Hands should be washed thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[4][5] |
| Respiratory Protection | A respirator may be necessary if a risk assessment indicates it.[1] Use in a well-ventilated area or a chemical fume hood.[1][4] | For handling solids and preparing solutions, a NIOSH-approved respirator for dusts should be considered. Ensure proper fit and training for respirator use. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound, such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs).[1][2][4][6] It is therefore essential to handle this compound with care, minimizing any potential for exposure.
Procedural Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Detailed Protocols
Handling and Solution Preparation
-
Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) and have the appropriate PPE.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Weighing : When weighing the solid, avoid creating dust.[5] Use a microbalance within a ventilated enclosure if possible.
-
Solution Preparation : this compound is soluble in organic solvents like ethanol (B145695) and DMSO.[7] When dissolving, add the solvent to the solid slowly to avoid splashing. The container should be purged with an inert gas.[7]
-
Storage : Store this compound in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[4]
Spill Response
-
Evacuation and Ventilation : Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]
-
Containment : Prevent the spill from spreading and entering drains.[1][4]
-
Cleanup : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4] For a liquid spill, absorb it with an inert material and place it in a disposal container.[2]
-
Decontamination : Clean the spill area thoroughly.
Disposal
All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it in regular trash or down the drain.[4] Contaminated packaging should also be treated as hazardous waste.[1]
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
In case of eye contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled : Move the person to fresh air.[1]
-
If swallowed : Do not induce vomiting. Rinse mouth with water.[4]
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][4]
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
